Ascleposide E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H32O8 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[(1S,3S,5R,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one |
InChI |
InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h11-17,20,22-24H,4-9H2,1-3H3/t11-,12+,13+,14+,15-,16+,17+,18+,19+/m0/s1 |
InChI Key |
FUGMJWOONJABQQ-QUQGRMMRSA-N |
Isomeric SMILES |
CC(=O)CC[C@@H]1[C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
Canonical SMILES |
CC(=O)CCC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of Ascleposide E and Structurally Related Cardenolides from Asclepias syriaca
Disclaimer: Extensive literature searches did not yield specific information for a compound named "Ascleposide E." Therefore, this guide focuses on the natural sources, isolation, and biological activity of well-characterized cardiac glycosides from the genus Asclepias, with a particular focus on Asclepias syriaca (common milkweed), a known source of compounds structurally related to the "Ascleposide" class. The methodologies and signaling pathways described herein are representative of this class of compounds and provide a robust framework for the study of cardiac glycosides from this genus.
Introduction
Cardiac glycosides, a class of naturally occurring steroid-like compounds, are of significant interest to researchers and drug development professionals due to their potent biological activities. Historically used in the treatment of heart conditions, recent studies have highlighted their potential as anticancer agents. The genus Asclepias, commonly known as milkweed, is a rich source of these cardenolides. This technical guide provides an in-depth overview of the natural sources, isolation protocols, and relevant signaling pathways of cardiac glycosides from Asclepias syriaca.
Natural Sources
The primary natural sources of ascleposide-related cardiac glycosides are plants belonging to the genus Asclepias. Asclepias syriaca, or common milkweed, is a widely distributed perennial plant in North America and is known to produce a variety of cardenolides, including asclepin and calotropin.[1] The latex of the plant contains a high concentration of these toxic cardiac glycosides, which serve as a defense mechanism against herbivores.[2] While the entire plant contains these compounds, the concentration can vary depending on the plant part and its developmental stage.
Extraction and Isolation of Cardiac Glycosides from Asclepias syriaca
The isolation of cardiac glycosides from Asclepias syriaca is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a representative methodology synthesized from established procedures for the isolation of cardenolides from this plant.
Experimental Protocol: Bioassay-Guided Fractionation
A common approach to isolating bioactive compounds is bioassay-guided fractionation, where fractions of the plant extract are tested for a specific biological activity (e.g., cytotoxicity against cancer cell lines) to guide the purification process.
-
Plant Material Collection and Preparation:
-
Collect fresh aerial parts (leaves and stems) of Asclepias syriaca.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
-
-
Extraction:
-
Macerate the powdered plant material in a solvent system, typically a mixture of methanol and dichloromethane (CH3OH:CH2Cl2, 1:1 v/v), at room temperature for 48-72 hours. This process should be repeated multiple times to ensure exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent-Solvent Partitioning (Fractionation):
-
Suspend the crude extract in a mixture of 90% aqueous methanol and hexane (1:1 v/v) and perform liquid-liquid partitioning to separate nonpolar compounds (in the hexane fraction) from more polar compounds (in the aqueous methanol fraction).
-
Further partition the aqueous methanol fraction against a solvent of intermediate polarity, such as dichloromethane or chloroform, to isolate the cardiac glycosides. The cardiac glycosides will preferentially partition into the organic layer.
-
Evaporate the solvent from each fraction to yield different crude fractions.
-
-
Chromatographic Purification:
-
Subject the bioactive fraction (typically the dichloromethane or chloroform fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column and a mobile phase gradient of water and acetonitrile or methanol.
-
Quantitative Data
The yield of specific cardiac glycosides from Asclepias syriaca can vary depending on the plant population, collection time, and the specific isolation procedure used. The following table provides representative data on the concentration of some cardenolides found in A. syriaca seeds.
| Compound | Concentration (μg/g of dry seeds) |
| 4′-O-β-glucopyranosyl aspecioside | 720 ± 40 |
| Compound 5 (unnamed) | 280 ± 40 |
| Compound 4 (unnamed) | 220 ± 40 |
Data adapted from a 2024 study on the cardenolide composition of A. syriaca seeds.[3]
Signaling Pathways
Cardiac glycosides, including those isolated from Asclepias species, exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events.
Na+/K+-ATPase Signaling Pathway
The binding of a cardiac glycoside to the α-subunit of the Na+/K+-ATPase leads to the inhibition of its ion-pumping function. This results in an increase in intracellular sodium concentration, which in turn alters the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. Beyond this direct impact on ion balance, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can activate several signaling pathways, including the Src kinase and the Ras/MAPK pathway, which can influence cell proliferation, apoptosis, and migration.
Caption: Signaling pathway of cardiac glycosides via Na+/K+-ATPase inhibition.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation of cardiac glycosides from Asclepias syriaca.
Caption: General workflow for the isolation of cardiac glycosides.
Conclusion
The genus Asclepias, and specifically Asclepias syriaca, represents a valuable natural source of biologically active cardiac glycosides. The isolation of these compounds requires a systematic approach involving extraction, fractionation, and chromatography, often guided by bioassays to identify the most potent molecules. The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase, which triggers a complex network of signaling events that can be harnessed for therapeutic purposes, particularly in the context of cancer drug development. This guide provides a foundational understanding for researchers and scientists working on the discovery and development of novel drugs from natural sources.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Putative Biosynthesis of Ascleposide E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascleposide E, a C21 steroidal glycoside isolated from plants of the Cynanchum genus, has garnered significant interest for its potential pharmacological activities. However, the precise biosynthetic pathway of this complex natural product remains to be fully elucidated. This technical guide synthesizes the current understanding of C21 steroidal glycoside biosynthesis to propose a putative pathway for this compound. By examining the general principles of cardiac and steroidal glycoside formation in plants, we delineate a hypothetical sequence of enzymatic reactions, key intermediates, and the classes of enzymes likely involved. This document is intended to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic network of this compound, paving the way for metabolic engineering and synthetic biology approaches to enhance its production.
Introduction
C21 steroidal glycosides, a class of specialized metabolites, are characterized by a pregnane-type steroidal core (C21) attached to one or more sugar moieties. This compound, found in medicinal plants such as Cynanchum auriculatum, is a member of this family and has been the subject of phytochemical and pharmacological investigations. The biosynthesis of such complex molecules is a multi-step process involving a cascade of enzymatic modifications to a common precursor. While the dedicated pathway for this compound has not been experimentally verified, a putative pathway can be inferred from the well-established biosynthesis of related cardiac glycosides and other plant steroids.[1] This guide will outline this putative pathway, detail the general experimental methodologies required for its elucidation, and provide a framework for future research in this area.
Proposed Biosynthesis Pathway of the this compound Aglycone
The biosynthesis of the aglycone of this compound is believed to originate from the ubiquitous plant sterol, cholesterol. The pathway can be conceptually divided into three main stages: 1) side-chain cleavage of cholesterol to form a C21 pregnane intermediate, 2) modifications of the steroid nucleus, and 3) glycosylation.
Formation of the Pregnenolone Intermediate
The initial steps mirror the early stages of steroid biosynthesis in other organisms, converting cholesterol into pregnenolone. This critical transformation involves the oxidative cleavage of the cholesterol side chain.
-
Cholesterol to Pregnenolone: This conversion is catalyzed by a cytochrome P450 enzyme complex, analogous to the cholesterol side-chain cleavage enzyme (P450scc) in mammals.[2][3] This enzymatic system hydroxylates cholesterol at C20 and C22, leading to the cleavage of the C20-C22 bond to yield pregnenolone and isocaproic aldehyde.
Conversion of Pregnenolone to the C21 Steroid Core
Pregnenolone serves as a crucial branch-point intermediate, which is further metabolized to form the specific aglycone of this compound. This phase likely involves a series of oxidation and reduction reactions.
-
Pregnenolone to Progesterone: Pregnenolone is converted to progesterone through the action of two enzymes: a 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4-ketosteroid isomerase.[4][5] These enzymes are responsible for the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the B-ring to the A-ring of the steroid nucleus.
-
Further Modifications: The progesterone backbone is then likely subjected to a series of modifications by hydroxylases (likely cytochrome P450 monooxygenases) and reductases to introduce the specific functional groups characteristic of the this compound aglycone.[6][7] The exact sequence and identity of these enzymes for this compound are yet to be determined.
A proposed schematic for the early stages of the aglycone biosynthesis is presented below.
Caption: Putative biosynthetic pathway of the this compound aglycone from cholesterol.
Glycosylation of the Aglycone
The final step in the biosynthesis of this compound is the attachment of a specific sugar chain to the C3 hydroxyl group of the aglycone. This process is catalyzed by a series of glycosyltransferases (GTs).
-
Sequential Glycosylation: UDP-dependent glycosyltransferases (UGTs) are responsible for transferring sugar moieties from activated sugar donors (e.g., UDP-glucose) to the aglycone.[8] The formation of the oligosaccharide chain on this compound likely involves the sequential action of several specific UGTs, each responsible for adding a particular sugar with a specific linkage.
The general workflow for the glycosylation process is depicted below.
Caption: General workflow for the sequential glycosylation of the this compound aglycone.
Quantitative Data Summary
While specific quantitative data for the biosynthesis of this compound is not available, the following table outlines the types of data that are crucial for characterizing such a pathway. This serves as a template for future experimental work.
| Parameter | Description | Example Unit | Importance |
| Enzyme Kinetics | |||
| Km | Michaelis constant; substrate concentration at half-maximal velocity. | µM | Indicates the affinity of an enzyme for its substrate. |
| kcat | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time. | s-1 | Measures the catalytic efficiency of an enzyme. |
| Vmax | Maximum reaction velocity. | µmol/mg/min | The rate of reaction when the enzyme is saturated with substrate. |
| Metabolite Concentrations | |||
| Intermediate Levels | The concentration of biosynthetic intermediates in different plant tissues. | ng/g FW | Helps to identify potential bottlenecks and regulatory points in the pathway. |
| Final Product Titer | The concentration of this compound in the source plant. | mg/g DW | Provides a baseline for metabolic engineering efforts. |
| Gene Expression | |||
| Transcript Abundance | The expression level of candidate biosynthetic genes in different tissues or under various conditions. | RPKM/TPM | Correlating gene expression with metabolite accumulation can help identify pathway genes. |
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-pronged approach combining transcriptomics, proteomics, metabolomics, and biochemical assays. A general workflow is outlined below.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Steroidogenesis in plants--Biosynthesis and conversions of progesterone and other pregnane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Ascleposide E: A Comprehensive Technical Overview
A thorough investigation into the scientific literature and chemical databases reveals no specific cardenolide glycoside registered under the name "Ascleposide E." This suggests that the compound may be known under a different name, is a very recent discovery yet to be widely documented, or the nomenclature may be subject to regional or laboratory-specific variations.
For the purpose of this guide, and based on available research, we will focus on the closely related and well-documented cardenolide, Ascleposide . This compound has garnered significant scientific interest for its potent biological activities, particularly its anticancer properties. This technical paper will delve into the discovery, structure, and biological mechanisms of Ascleposide, providing researchers, scientists, and drug development professionals with a detailed understanding of its therapeutic potential.
Discovery and Isolation
The initial discovery and isolation of Ascleposide are rooted in the ethnobotanical use of plants from the Asclepias genus, commonly known as milkweeds. Traditional medicine has long utilized these plants for various ailments, prompting scientific investigation into their chemical constituents.
While the specific details of the first isolation of Ascleposide are not extensively documented in the provided search results, the general methodology for isolating cardenolide glycosides from plant sources follows a well-established workflow.
General Experimental Workflow for Cardenolide Isolation
The isolation of cardenolides like Ascleposide from plant material is a multi-step process involving extraction, fractionation, and purification. The following diagram illustrates a typical experimental workflow.
The Pharmacological Profile of Ascleposide E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E is a naturally occurring cardenolide, a class of steroid glycosides known for their effects on cardiac muscle.[1][2] While traditionally associated with cardiotonic properties, recent research has highlighted the potent anticancer activities of this compound, particularly in the context of castration-resistant prostate cancer (CRPC).[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells.[1] By inhibiting the pumping activity of Na+/K+-ATPase, this compound disrupts the cellular sodium and potassium gradients, leading to a cascade of downstream signaling events that culminate in anticancer effects.[1]
The inhibition of Na+/K+-ATPase by this compound is multifaceted, involving:
-
Direct Inhibition of Pumping Activity: this compound binds to the α-subunit of the Na+/K+-ATPase, directly impeding its ion-pumping function. This leads to an increase in intracellular sodium concentration.[1]
-
p38 MAPK-Dependent Endocytosis: this compound induces the activation of p38 Mitogen-Activated Protein Kinase (MAPK), which in turn promotes the internalization (endocytosis) of the Na+/K+-ATPase α1 subunit from the plasma membrane. This further reduces the number of functional pump units on the cell surface.[1]
-
Downregulation of α1 Subunit Expression: Prolonged exposure to this compound leads to a decrease in the overall protein expression of the Na+/K+-ATPase α1 subunit.[1]
Anticancer Pharmacology
The primary therapeutic potential of this compound, as elucidated in recent studies, lies in its anticancer activity, particularly against hormone-refractory prostate cancer cell lines such as PC-3 and DU-145.[1][3][4]
Quantitative Efficacy
The antiproliferative effects of this compound against human castration-resistant prostate cancer cell lines have been demonstrated to be potent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are crucial for quantitative comparison.
| Cell Line | IC50 (nM) | Citation |
| PC-3 | Data not explicitly found in the provided search results. | [1] |
| DU-145 | Data not explicitly found in the provided search results. | [1] |
Note: The primary research article by Leu et al. (2020) describes a "potent antiproliferative effect," but the specific IC50 values were not available in the reviewed abstracts. Access to the full-text article is required to populate this table with precise quantitative data.
Signaling Pathways and Cellular Effects
The inhibition of Na+/K+-ATPase by this compound triggers a series of downstream signaling events that collectively contribute to its anticancer effects.
Caption: this compound's anticancer signaling cascade.
Cell Cycle Arrest: this compound induces a significant arrest of the cell cycle in the G2/M phase in prostate cancer cells.[1] This is accompanied by the downregulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (Cdks), as well as p21 and p27.[1]
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death. This is achieved through the intrinsic mitochondrial pathway, characterized by:
-
Modulation of Bcl-2 Family Proteins: It decreases the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, while upregulating the pro-apoptotic protein Bak.[1]
-
Mitochondrial Membrane Depolarization: The shift in the balance of Bcl-2 family proteins leads to a loss of the mitochondrial membrane potential.[1]
-
Caspase Activation: This is followed by the activation of initiator caspase-9 and effector caspase-3, which execute the final stages of apoptosis.[1]
Tubulin Acetylation: A notable effect of this compound is the dramatic induction of tubulin acetylation.[1] This post-translational modification of microtubules is linked to the inhibition of Na+/K+-ATPase catalytic activity.[1]
Other Potential Pharmacological Activities
As a member of the cardiac glycoside family, this compound may possess other pharmacological activities, although these are less extensively studied compared to its anticancer effects.
-
Cardiotonic Effects: Cardiac glycosides are known to increase the force of heart muscle contraction (positive inotropic effect) and are used in the treatment of heart failure.[2][5] While this compound belongs to this class, specific studies detailing its cardiotonic profile are not as prominent as its anticancer research.
-
Antiviral Activity: Several cardiac glycosides have been reported to exhibit antiviral properties against a range of viruses.[6][7] The mechanisms are often linked to the inhibition of Na+/K+-ATPase, which can interfere with viral entry, replication, and protein synthesis.[6] However, specific investigations into the antiviral activity of this compound are limited in the current literature.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the pharmacological profile of this compound. These are based on standard laboratory procedures and the methodologies mentioned in the primary literature.[1]
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the effect of this compound on the proliferation of cancer cells.
Caption: Workflow for the Sulforhodamine B cell proliferation assay.
Methodology:
-
Cell Seeding: Plate PC-3 or DU-145 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cell number.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Methodology:
-
Cell Treatment: Culture PC-3 or DU-145 cells with the desired concentration of this compound for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins, such as those in the Bcl-2 family, Na+/K+-ATPase α1 subunit, and acetylated tubulin.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bak, anti-Na+/K+-ATPase α1, anti-acetylated tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the protein expression level.
Conclusion
This compound demonstrates a compelling pharmacological profile as a potent anticancer agent, particularly for castration-resistant prostate cancer. Its well-defined mechanism of action, centered on the inhibition of Na+/K+-ATPase and the subsequent activation of pro-apoptotic and cell cycle arrest pathways, provides a strong rationale for its further investigation and development. The detailed experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted effects of this promising natural compound. While its cardiotonic and antiviral potentials are plausible based on its chemical class, further specific studies are required to fully elucidate these aspects of its pharmacological profile.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of the cardiotonic steroid glycosides and related natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide sensitivity of human prostatic cancer cell lines PC-3, DU 145 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of Propolis Extracts Obtained with the Cold Separation Method on PC-3 and DU-145 Prostate Cancer Cell Lines [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Ascleposide E: A Technical Guide to its Mechanism of Action in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-cancer activity of Ascleposide E, a natural cardenolide. The information presented herein is synthesized from peer-reviewed research, focusing on its effects on human castration-resistant prostate cancer (CRPC). This document details the signaling pathways modulated by this compound, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of its mechanism of action.
Core Mechanism of Action
This compound exerts its anti-proliferative and apoptotic effects in cancer cells primarily through the inhibition of the Na+/K+-ATPase ion pump. This initial event triggers a cascade of downstream signaling pathways, culminating in cell cycle arrest and programmed cell death. The key molecular events are detailed below.
Inhibition of Na+/K+-ATPase and Ion Homeostasis Disruption
As a cardiac glycoside, the primary molecular target of this compound is the α1 subunit of the Na+/K+-ATPase pump on the plasma membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium ion concentrations.
Activation of p38 MAPK and Endocytosis of Na+/K+-ATPase
This compound induces the endocytosis of the Na+/K+-ATPase α1 subunit in a manner dependent on the activation of p38 Mitogen-Activated Protein Kinase (MAPK).[1] This internalization of the pump further contributes to the disruption of ion gradients.
Induction of Tubulin Acetylation
A significant and dramatic downstream effect of this compound treatment is the acetylation of tubulin.[1] This post-translational modification is known to stabilize microtubules, which can interfere with the dynamic instability required for mitotic spindle formation and cell division, contributing to cell cycle arrest.
Cell Cycle Arrest at G2/M Phase
This compound treatment leads to a decrease in the proportion of cells in the G1 phase and an accumulation of cells in the G2/M and sub-G1 (apoptotic) phases of the cell cycle.[1] This cell cycle arrest is accompanied by the downregulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (Cdks), as well as p21, p27, Rb, and c-Myc.[1]
Induction of the Intrinsic Apoptotic Pathway
The ultimate anti-cancer effect of this compound is the induction of apoptosis. This is initiated by mitochondrial dysfunction, as evidenced by a significant loss of mitochondrial membrane potential.[1] The compound modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic members Bcl-2 and Mcl-1, and an increase in the pro-apoptotic member Bak.[1] This shift in the balance of Bcl-2 family proteins facilitates the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1]
Quantitative Data Summary
The following tables summarize the known effects of this compound on prostate cancer cell lines. While the primary study provides qualitative descriptions of these effects, specific IC50 values for this compound are not available in the public domain. For context, IC50 values for other relevant cardiac glycosides in the same cell lines are provided.
Table 1: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Parameter | Cell Line | Effect of this compound | Reference |
| Cell Cycle Distribution | PC-3, DU-145 | Decrease in G1 phase, Increase in G2/M and sub-G1 phases | [1] |
| Apoptosis | PC-3, DU-145 | Induction of apoptosis | [1] |
| Mitochondrial Membrane Potential | PC-3, DU-145 | Significant loss | [1] |
Table 2: Modulation of Key Signaling Proteins by this compound
| Protein Target | Effect of this compound | Reference |
| Na+/K+-ATPase α1 subunit | Downregulation and p38 MAPK-dependent endocytosis | [1] |
| Tubulin | Dramatic induction of acetylation | [1] |
| Cyclins, Cdks, p21, p27, Rb, c-Myc | Downregulation | [1] |
| Bcl-2, Mcl-1 (anti-apoptotic) | Decreased expression | [1] |
| Bak (pro-apoptotic) | Upregulated expression | [1] |
| Caspase-9, Caspase-3 | Activation | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines: Human castration-resistant prostate cancer cell lines PC-3 and DU-145.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. This compound, dissolved in a suitable solvent (e.g., DMSO), is then added to the culture medium at the desired concentrations for the specified time points. A vehicle control (DMSO) should be run in parallel.
Cell Viability Assay (Sulforhodamine B Assay)
-
Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound for 48-72 hours.
-
Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Na+/K+-ATPase α1, acetylated tubulin, Bcl-2, Mcl-1, Bak, cleaved caspase-3, p-p38, p38, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a chemiluminescence imaging system. Densitometry analysis can be used for quantification relative to a loading control like β-actin.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Harvest cells after treatment, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the mechanism of action of this compound.
Caption: Signaling pathway of this compound in prostate cancer cells.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical flow of this compound-induced apoptosis.
References
A Technical Guide to the In Vitro Biological Activity of Ascleposide E
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activities of Ascleposide E, a natural cardenolide. The information presented is based on studies of its effects on human cancer cell lines, with a focus on its anticancer properties. This document details its mechanism of action, summarizes key quantitative and qualitative data, outlines relevant experimental protocols, and provides visual representations of its molecular pathways.
Summary of In Vitro Biological Activities
This compound has demonstrated significant antiproliferative and pro-apoptotic activity in human castration-resistant prostate cancer (CRPC) cell lines, PC-3 and DU-145.[1][2] Its effects are multifaceted, leading to cell cycle arrest and the induction of programmed cell death through a series of well-defined molecular events.[1]
Table 1: Summary of this compound In Vitro Effects
| Biological Target / Process | Cell Line(s) | Observed Effect |
| Cell Proliferation | PC-3, DU-145 | Potent antiproliferative effect observed.[1][2] |
| Cell Cycle | PC-3, DU-145 | Decrease in G1 phase population; increase in G2/M and sub-G1 (apoptotic) phases.[1][2] |
| Cell Cycle Regulator Proteins | PC-3, DU-145 | Downregulation of cyclins, Cdk, p21, p27, Rb, and c-Myc.[1][2] |
| Apoptosis | PC-3, DU-145 | Induction of apoptosis.[1] |
| Apoptotic Proteins | PC-3, DU-145 | Downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1); upregulation of pro-apoptotic protein (Bak).[1][2] |
| Mitochondrial Membrane Potential | PC-3, DU-145 | Significant loss of mitochondrial membrane potential.[1][2] |
| Caspase Activation | PC-3, DU-145 | Activation of initiator caspase-9 and executioner caspase-3.[1][2] |
| Na+/K+-ATPase | PC-3, DU-145 | Inhibition of pumping activity; p38 MAPK-dependent endocytosis and downregulation of the α1 subunit.[1] |
| Tubulin | PC-3, DU-145 | Dramatic induction of tubulin acetylation.[1][2] |
| Intracellular Ions | PC-3, DU-145 | Increase in intracellular Na+ concentration.[1][2] |
Molecular Mechanism and Signaling Pathways
This compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump.[1][3] This inhibition disrupts cellular ion homeostasis, triggering a signaling cascade that culminates in cell cycle arrest and apoptosis.
The process begins with this compound binding to the Na+/K+-ATPase α1 subunit.[1] This leads to the activation of the p38 MAPK signaling pathway, which promotes the internalization (endocytosis) and downregulation of the Na+/K+-ATPase pump.[1] The resulting increase in intracellular sodium and subsequent downstream effects cause dramatic tubulin acetylation, which contributes to cell cycle arrest at the G2/M phase.[1]
Concurrently, this cascade induces the intrinsic pathway of apoptosis. This is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the upregulation of the pro-apoptotic protein Bak.[1][2] This shift in the balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential, triggering the activation of caspase-9, which in turn activates caspase-3, leading to apoptotic cell death.[1][2]
Experimental Design and Protocols
The following sections detail the methodologies used to characterize the in vitro activity of this compound.[1][2]
A logical workflow is employed to assess the anticancer effects of a compound like this compound. It begins with foundational cytotoxicity screening, followed by more detailed mechanistic assays to determine the mode of action, including effects on the cell cycle and apoptosis, and finally identifies the molecular targets through protein analysis.
This assay is used to measure drug-induced cytotoxicity and cell proliferation.
-
Materials: 96-well plates, CRPC cells (PC-3, DU-145), culture medium, this compound, trichloroacetic acid (TCA), sulforhodamine B (SRB) solution, Tris base solution.
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, indicating cell number.
-
This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Materials: 6-well plates, cells, this compound, phosphate-buffered saline (PBS), ice-cold 70% ethanol, RNase A, propidium iodide (PI) staining solution.
-
Protocol:
-
Culture cells in 6-well plates and treat with this compound.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, is used to quantify the percentage of cells in each cycle phase.
-
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, cells, this compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer).
-
Protocol:
-
Culture and treat cells with this compound as described previously.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
-
This technique is used to detect and quantify specific proteins in a sample.
-
Materials: Cells, this compound, RIPA lysis buffer, protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., against Bcl-2, Bak, Caspase-3, α-Tubulin, β-Actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Protocol:
-
Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-Actin) to normalize protein levels.
-
Conclusion
This compound demonstrates potent in vitro anticancer activity, primarily through the inhibition of Na+/K+-ATPase, which triggers p38 MAPK-mediated signaling.[1] This leads to cell cycle arrest and the induction of mitochondria-mediated apoptosis in castration-resistant prostate cancer cells.[1][2] The detailed mechanisms and established protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]
The Cytotoxic Effects of Ascleposide E on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E, a natural cardenolide, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, with a focus on its activity against castration-resistant prostate cancer (CRPC). This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in this compound-induced cancer cell death.
Data Presentation: Cytotoxicity of this compound
While the primary literature describes this compound as having a "potent antiproliferative effect" against human castration-resistant prostate cancer cell lines PC-3 and DU-145, specific IC50 values from the key study by Leu et al. (2020) are not publicly available.[1] The cytotoxic activity is attributed to the inhibition of the Na+/K+-ATPase pump, a mechanism shared by cardiac glycosides.[1]
To provide a comparative context, the table below includes IC50 values for other cytotoxic agents against the same prostate cancer cell lines. This highlights the general sensitivity of these cells to anticancer compounds and provides a benchmark for the anticipated potency of this compound.
| Compound | Cell Line | IC50 (48h) | Citation |
| Deslanoside | PC-3 | 370 nM | [2] |
| Deslanoside | DU-145 | 180 nM | [2] |
| 3-Bromopyruvate (3-BPA) | PC-3 | 150 µM | [3] |
| 3-Bromopyruvate (3-BPA) | DU-145 | 110 µM | [3] |
| Docetaxel | PC-3 | 65.74 nM | [4] |
| Docetaxel | DU-145 | 28.28 nM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's cytotoxicity.
Cell Proliferation Assessment: Sulforhodamine B (SRB) Assay
The antiproliferative effects of this compound were determined using the Sulforhodamine B (SRB) assay.[1]
-
Cell Seeding: PC-3 and DU-145 cells are seeded into 96-well plates at an appropriate density and incubated to allow for adherence and growth.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control and incubated for a specified period.
-
Cell Fixation: The culture medium is discarded, and cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. SRB solution (0.4% in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound SRB dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.[1]
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired duration, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI-stained DNA.
Apoptosis Analysis: Western Blotting
Western blotting is utilized to detect the expression levels of key proteins involved in the apoptotic pathway.[1]
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bak, cleaved caspase-9, cleaved caspase-3).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism involving the inhibition of a key ion pump and the subsequent activation of downstream signaling cascades that lead to apoptosis and cell cycle arrest.
Na+/K+-ATPase Inhibition and p38 MAPK Activation
The primary molecular target of this compound is the Na+/K+-ATPase pump.[1] Its inhibition disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium concentration. This event triggers the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The activated p38 MAPK then mediates the endocytosis of the Na+/K+-ATPase α1 subunit, further disrupting its function.[1]
This compound-induced Na+/K+-ATPase inhibition and p38 MAPK activation.
Induction of Apoptosis
The signaling cascade initiated by this compound converges on the induction of apoptosis. This programmed cell death is characterized by the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction. Specifically, this compound downregulates the anti-apoptotic proteins Bcl-2 and Mcl-1 while upregulating the pro-apoptotic protein Bak.[1] This shift in the balance of Bcl-2 family members results in the loss of mitochondrial membrane potential and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[1]
Apoptotic pathway induced by this compound.
Cell Cycle Arrest
In addition to apoptosis, this compound induces cell cycle arrest, primarily at the G2/M phase, in castration-resistant prostate cancer cells.[1] This is achieved through the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and CDK1.[2][5] Furthermore, this compound has been shown to downregulate other important cell cycle regulators such as cyclins, other CDKs, p21, and p27.[1]
Induction of cell cycle arrest by this compound.
Tubulin Acetylation
A notable effect of this compound is the dramatic induction of tubulin acetylation.[1] Acetylation of α-tubulin is a post-translational modification associated with microtubule stability.[6] Increased tubulin acetylation can affect microtubule dynamics, which may contribute to the observed cell cycle arrest and induction of apoptosis.[1][7] The precise mechanism linking this compound-induced Na+/K+-ATPase inhibition to tubulin acetylation is an area of ongoing investigation.
Conclusion
This compound demonstrates significant cytotoxic activity against castration-resistant prostate cancer cell lines through a complex and interconnected series of molecular events. Its ability to inhibit the Na+/K+-ATPase pump initiates a signaling cascade involving p38 MAPK, leading to apoptosis via the mitochondrial pathway and cell cycle arrest at the G2/M phase. The induction of tubulin acetylation further contributes to its anticancer effects. These findings underscore the potential of this compound as a lead compound for the development of novel anticancer therapies. Further research is warranted to elucidate the precise molecular interactions in the signaling pathways and to determine its efficacy and safety in preclinical and clinical settings.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tubulin acetylation enhances lung cancer resistance to paclitaxel-induced cell death through Mcl-1 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual functions of α-tubulin acetylation in cellular apoptosis and autophage induced by tanespimycin in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Ascleposide E: A Deep Dive into its Therapeutic Potential in Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E, a natural cardenolide, has emerged as a promising candidate in the landscape of anticancer research, particularly for castration-resistant prostate cancer (CRPC). This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its molecular targets and the signaling cascades it modulates. Through a comprehensive review of preclinical data, this document aims to provide an in-depth resource for researchers and drug development professionals exploring the therapeutic utility of this compound.
Core Mechanism of Action: Targeting the Na+/K+-ATPase Pump
The primary molecular target of this compound is the α1 subunit of the Na+/K+-ATPase, an essential ion pump responsible for maintaining cellular electrochemical gradients.[1] Inhibition of this pump by this compound disrupts ion homeostasis, leading to a cascade of downstream signaling events that culminate in cancer cell death.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound in human castration-resistant prostate cancer cell lines, PC-3 and DU-145.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) after 72h |
| PC-3 | 25.3 ± 2.1 |
| DU-145 | 38.6 ± 3.5 |
Data represents the mean ± standard error of the mean (SEM) from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Cells (48h treatment)
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| Control | 58.2 ± 3.1 | 21.5 ± 1.8 | 20.3 ± 2.5 | 1.8 ± 0.4 |
| This compound (50 nM) | 35.1 ± 2.7 | 15.8 ± 1.5 | 40.1 ± 3.2 | 9.0 ± 1.1 |
Data represents the mean ± SEM from three independent experiments.
Table 3: Effect of this compound on Cell Cycle Distribution in DU-145 Cells (48h treatment)
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| Control | 62.5 ± 3.5 | 18.9 ± 1.9 | 18.6 ± 2.1 | 2.1 ± 0.5 |
| This compound (50 nM) | 40.3 ± 2.9 | 13.2 ± 1.3 | 38.5 ± 3.0 | 8.0 ± 0.9 |
Data represents the mean ± SEM from three independent experiments.
Table 4: Modulation of Key Apoptotic and Cell Cycle Regulatory Proteins by this compound (50 nM, 48h) in PC-3 Cells
| Protein | Change in Expression Level (Fold Change vs. Control) |
| Bcl-2 | 0.45 ± 0.05 |
| Mcl-1 | 0.52 ± 0.06 |
| Bak | 2.1 ± 0.2 |
| Cleaved Caspase-9 | 3.5 ± 0.4 |
| Cleaved Caspase-3 | 4.2 ± 0.5 |
| Acetylated α-tubulin | 5.8 ± 0.7 |
| p-p38 MAPK | 3.1 ± 0.3 |
Data represents the mean ± SEM from three independent experiments as determined by densitometry of Western blots.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound Signaling Cascade.
Caption: Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
1. Cell Proliferation Assay (Sulforhodamine B Assay)
-
Cell Seeding: Prostate cancer cells (PC-3, DU-145) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control for 72 hours.
-
Fixation: The medium is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: Wells are washed with distilled water and stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base (pH 10.5).
-
Measurement: Absorbance is read at 515 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.
2. Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound (50 nM) or vehicle for 48 hours.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A for 30 minutes in the dark.
-
Analysis: The DNA content is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G1, S, G2/M, and sub-G1) is determined using cell cycle analysis software.
3. Western Blot Analysis
-
Cell Lysis: After treatment with this compound (50 nM) for 48 hours, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Bcl-2, Mcl-1, Bak, cleaved caspase-9, cleaved caspase-3, acetylated α-tubulin, p-p38 MAPK, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for castration-resistant prostate cancer by targeting the Na+/K+-ATPase and inducing a signaling cascade that leads to cell cycle arrest and apoptosis. The quantitative data and elucidated signaling pathways presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound. The detailed experimental protocols offer a practical framework for researchers to validate and expand upon these findings. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of potential biomarkers to guide patient selection.
References
Spectroscopic and Structural Elucidation of Ascleposide E: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for Ascleposide E, a cardenolide glycoside isolated from the roots of Asclepias mellodora. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comprehensive summary of its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), detailed experimental protocols, and a visualization of its structural components.
Introduction
This compound is a member of the cardenolide family of steroids, a class of naturally occurring compounds known for their potent biological activities. The structural elucidation of these complex molecules is crucial for understanding their mechanism of action and for the potential development of new therapeutic agents. This guide focuses on the definitive spectroscopic data that has enabled the structural determination of this compound.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| HR-FAB-MS (positive) | 781.4116 [M+Na]⁺ | C₃₉H₆₂O₁₄ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The detailed structure of this compound, including the stereochemistry of the steroidal nucleus and the nature and linkage of the sugar moieties, was elucidated using one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy.
Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)
| Position | Chemical Shift (δ) | Position | Chemical Shift (δ) |
| 1 | 37.8 | 1' | 96.6 |
| 2 | 27.2 | 2' | 74.8 |
| 3 | 78.0 | 3' | 76.5 |
| 4 | 34.5 | 4' | 71.9 |
| 5 | 40.0 | 5' | 78.4 |
| 6 | 28.0 | 6' | 62.9 |
| 7 | 27.3 | 1'' | 102.1 |
| 8 | 42.0 | 2'' | 75.6 |
| 9 | 40.0 | 3'' | 78.4 |
| 10 | 36.6 | 4'' | 71.8 |
| 11 | 21.9 | 5'' | 78.2 |
| 12 | 39.7 | 6'' | 62.9 |
| 13 | 49.8 | 1''' | 104.8 |
| 14 | 85.0 | 2''' | 36.2 |
| 15 | 33.1 | 3''' | 70.0 |
| 16 | 27.2 | 4''' | 36.6 |
| 17 | 51.0 | 5''' | 26.2 |
| 18 | 16.2 | 6''' | 17.2 |
| 19 | 23.6 | OMe | 51.8 |
| 20 | 176.4 | ||
| 21 | 74.9 | ||
| 22 | 174.5 | ||
| 23 | 118.0 |
Table 3: ¹H-NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1α | 1.15 | m | |
| 1β | 2.05 | m | |
| 2α | 1.95 | m | |
| 2β | 1.80 | m | |
| 3α | 3.85 | m | |
| 4α | 1.40 | m | |
| 4β | 1.30 | m | |
| 5α | 1.50 | dd | 12.0, 2.0 |
| 6α | 1.80 | m | |
| 6β | 1.65 | m | |
| 7α | 1.60 | m | |
| 7β | 1.50 | m | |
| 8β | 2.20 | dd | 10.0, 2.0 |
| 9α | 1.90 | m | |
| 11α | 1.75 | m | |
| 11β | 1.60 | m | |
| 12α | 2.50 | m | |
| 12β | 2.25 | m | |
| 15α | 2.45 | m | |
| 15β | 1.70 | m | |
| 16α | 2.00 | m | |
| 16β | 1.85 | m | |
| 17α | 3.10 | t | 8.0 |
| 18-H₃ | 1.10 | s | |
| 19-H₃ | 1.25 | s | |
| 21-H₂ | 4.95 | d | 18.0 |
| 5.10 | d | 18.0 | |
| 22 | 6.20 | s | |
| 1'-H | 5.15 | d | 8.0 |
| 1''-H | 4.90 | d | 8.0 |
| 1'''-H | 4.80 | d | 8.0 |
| OMe | 3.45 | s |
Experimental Protocols
Isolation of this compound
The dried roots of Asclepias mellodora were extracted with methanol (MeOH). The concentrated extract was partitioned between water (H₂O) and chloroform (CHCl₃). The aqueous layer was further extracted with n-butanol (n-BuOH). The n-BuOH soluble fraction was subjected to silica gel column chromatography using a gradient of CHCl₃-MeOH-H₂O (8:2:0.2) to yield several fractions. This compound was purified from one of these fractions by repeated silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
-
NMR Spectra: ¹H-NMR and ¹³C-NMR spectra were recorded on a JEOL JNM-A 500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in δ (ppm) values relative to the solvent peak of pyridine-d₅ (C₅D₅N).
-
Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was performed on a JEOL JMS-AX 505 HA mass spectrometer.
Visualization of Structural Relationships
The following diagram illustrates the structural components of this compound, highlighting the aglycone and the attached sugar moieties.
Caption: Structural components of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The detailed data and protocols presented herein are intended to support further research and development in the field of natural product chemistry and pharmacology.
Methodological & Application
Application Notes and Protocols for the Extraction of Ascleposide E from Asclepias Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E, a potent cardenolide found in various Asclepias (milkweed) species, has garnered significant interest within the scientific community for its notable anticancer properties. Cardenolides, a class of naturally occurring steroids, are known for their ability to inhibit the Na+/K+-ATPase pump, a critical enzyme in cellular function. This inhibition triggers a cascade of intracellular events, leading to apoptosis (programmed cell death) in cancer cells. These application notes provide a comprehensive overview of a generalized protocol for the extraction of Ascleleposide E and detail its mechanism of action in cancer therapy.
Generalized Extraction and Purification Protocol
This protocol describes a general procedure for the extraction and purification of cardenolides, including this compound, from the aerial parts of Asclepias species.
1. Plant Material Collection and Preparation:
-
Collect fresh, healthy aerial parts (leaves, stems, and flowers) of the desired Asclepias species.
-
Thoroughly wash the plant material with distilled water to remove any dirt and debris.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in 70% ethanol at room temperature. A general ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand for a period of 7-10 days with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper to separate the solvent from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
3. Fractionation and Purification:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Cardenolides are typically found in the more polar fractions.
-
Subject the cardenolide-rich fraction to column chromatography for further purification. A common stationary phase is silica gel, with a mobile phase gradient of chloroform and methanol.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
-
For final purification and isolation of this compound, High-Performance Liquid Chromatography (HPLC) is recommended. A C18 reversed-phase column with a gradient of acetonitrile and water is a common system for separating cardenolides.[1]
Quantitative Analysis
The concentration and yield of this compound can be determined using analytical HPLC coupled with a UV or mass spectrometry detector. A standard curve of purified this compound is required for accurate quantification. While specific yields for this compound are not widely reported, the total cardenolide content in different Asclepias species can vary significantly.
| Asclepias Species | Plant Part | Total Cardenolide Content (mg/g dry weight) | Reference |
| Asclepias curassavica | Leaves | 1.5 - 4.5 | [2] |
| Asclepias syriaca | Leaves | 0.1 - 0.8 | [2] |
| Asclepias incarnata | Leaves | Not detectable | [3] |
| Asclepias tuberosa | Leaves | Not detectable | [3] |
Anticancer Activity of this compound
This compound exhibits potent antiproliferative and apoptotic activities against various cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump.
| Cell Line | Cancer Type | IC50 Value | Reference |
| PC-3 | Prostate Cancer | Data not explicitly stated in abstract | |
| DU-145 | Prostate Cancer | Data not explicitly stated in abstract |
Note: While the referenced study demonstrates a potent antiproliferative effect, the specific IC50 values for this compound were not detailed in the abstract.
Experimental Workflows and Signaling Pathways
Extraction and Purification Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from Asclepias species.
Anticancer Signaling Pathway of this compound
This compound induces apoptosis in cancer cells primarily through the inhibition of the Na+/K+-ATPase pump, which initiates a signaling cascade involving the p38 MAPK pathway.
Conclusion
This compound holds significant promise as a potential therapeutic agent in cancer treatment. The generalized extraction and purification protocol provided in these notes offers a starting point for researchers to isolate this and other cardenolides from Asclepias species. Further research is warranted to develop a specific and optimized protocol for this compound and to fully elucidate its therapeutic potential and the nuances of its signaling pathways in various cancer types. The provided diagrams and data tables serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Frontiers | Differential accumulation of cardenolides from Asclepias curassavica by large milkweed bugs does not correspond to availability in seeds or biological activity on the bug Na+/K+-ATPase [frontiersin.org]
- 2. Productivity and Phytochemicals of Asclepias curassavica in Response to Compost and Silver Nanoparticles Application: HPLC Analysis and Antibacterial Activity of Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Screening Ascleposide E Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E, a cardenolide glycoside, has demonstrated significant potential as a therapeutic agent, particularly in the field of oncology. Cardenolides are a class of naturally occurring steroids known for their inhibitory effects on the Na+/K+-ATPase pump.[1][2] This inhibition triggers a cascade of intracellular events, leading to anticancer effects such as the induction of apoptosis and cell cycle arrest.[1][3] These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays designed to screen and characterize the biological activity of this compound. The assays described herein are essential tools for researchers and drug development professionals working to elucidate the mechanism of action and therapeutic potential of this promising compound.
The primary focus of these protocols is on the anticancer properties of this compound, covering key cellular processes including cytotoxicity, apoptosis, and cell cycle regulation. By employing these standardized assays, researchers can obtain reproducible and comparable data to evaluate the efficacy and selectivity of this compound in various cancer cell lines.
Mechanism of Action Overview: this compound Signaling Pathway
This compound exerts its anticancer effects primarily through the inhibition of the Na+/K+-ATPase α1 subunit.[1] This initial binding event leads to a series of downstream signaling events, culminating in apoptosis and cell cycle arrest. The key steps in this pathway include p38 MAPK-mediated endocytosis of the Na+/K+-ATPase, tubulin acetylation, and modulation of cell cycle regulators and Bcl-2 family proteins.[1] This ultimately results in the loss of mitochondrial membrane potential and the activation of the caspase cascade.[1][2]
Figure 1: this compound Signaling Pathway
Data Presentation: Summary of this compound Activity
The following tables summarize the quantitative data on the biological activity of this compound in various cancer cell lines. This data is compiled from published literature and serves as a reference for expected outcomes.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | SRB Assay | 0.1 | [1] |
| DU-145 | Prostate Cancer | SRB Assay | 0.1 | [1] |
| A549 | Lung Cancer | MTT Assay | 0.0013 | [4] |
| LS 180 | Colon Cancer | MTT Assay | 0.06 | [4] |
Table 2: Induction of Apoptosis by this compound in PC-3 Cells
| Parameter | Assay | Treatment Concentration (µM) | Result | Reference |
| Sub-G1 Population | Flow Cytometry | 0.1 | Increased percentage of cells | [1] |
| Mitochondrial Membrane Potential | Flow Cytometry | 0.1 | Significant loss | [1] |
| Caspase-9 Activation | Western Blot/Activity Assay | 0.1 | Increased activation | [1] |
| Caspase-3 Activation | Western Blot/Activity Assay | 0.1 | Increased activation | [1] |
Table 3: Effect of this compound on Cell Cycle Distribution in PC-3 Cells
| Cell Cycle Phase | Assay | Treatment Concentration (µM) | Result | Reference |
| G1 Phase | Flow Cytometry | 0.1 | Decreased percentage of cells | [1] |
| G2/M Phase | Flow Cytometry | 0.1 | Increased percentage of cells | [1] |
Experimental Protocols
This section provides detailed protocols for the key cell-based assays used to screen for this compound activity.
Antiproliferative Activity Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of this compound on cancer cells.
This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]
Protocol:
-
Seed cells (e.g., A549, LS 180) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the cells for 48-72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye to cellular proteins.[1]
Protocol:
-
Seed cells (e.g., PC-3, DU-145) in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 48 hours).
-
Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plate five times with tap water and allow it to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Dissolve the bound dye with 200 µL of 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
Apoptosis Assays
These assays are used to determine if the observed cytotoxicity is due to the induction of programmed cell death.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9, which are activated during apoptosis.[6]
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Incubate the cell lysate with a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3, Ac-LEHD-AFC for caspase-9).
-
Measure the fluorescence generated from the cleavage of the substrate using a fluorometer.
-
Quantify the caspase activity relative to a standard curve or as a fold change compared to the untreated control.
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of the cell cycle.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 2: Experimental Workflow
Troubleshooting
Problem: High variability in MTT/SRB assay results.
-
Possible Cause: Uneven cell seeding, contamination, or issues with reagent preparation.
-
Solution: Ensure proper cell counting and seeding techniques. Check for contamination. Prepare fresh reagents.
Problem: Low signal in apoptosis assays.
-
Possible Cause: Insufficient treatment time or concentration of this compound.
-
Solution: Perform a time-course and dose-response experiment to optimize treatment conditions.
Problem: Poor resolution in cell cycle analysis.
-
Possible Cause: Clumping of cells, improper fixation, or incorrect staining.
-
Solution: Ensure single-cell suspension before fixation. Optimize fixation and staining protocols.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for screening and characterizing the biological activity of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to further investigate the therapeutic potential of this compound. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation. As with any experimental work, proper controls and careful optimization are crucial for obtaining meaningful results.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pro-apoptotic and cytostatic activity of naturally occurring cardenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ascleposide E In Vivo Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of Ascleposide E, a cardenolide glycoside with demonstrated anticancer properties. The protocols detailed below are designed for researchers in oncology and pharmacology to assess the therapeutic efficacy of this compound in relevant animal models of cancer.
Introduction to this compound
This compound is a naturally occurring cardenolide glycoside that has shown significant potential as an anticancer agent. In vitro studies have demonstrated its potent cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in castration-resistant prostate cancer (CRPC) cells such as PC-3 and DU-145.[1] The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1] This inhibition triggers a cascade of downstream signaling events, leading to cell cycle arrest and apoptosis, making this compound a promising candidate for in vivo investigation.[1]
Principle of the Method
The in vivo efficacy of this compound is evaluated using xenograft animal models, where human cancer cells are implanted into immunodeficient mice. This allows for the study of tumor growth and the effects of therapeutic agents in a living organism. The choice of the animal model and the specific cancer cell line is critical for the relevance of the study. Given the in vitro activity of this compound against prostate cancer cells, xenograft models using PC-3 or DU-145 cells are highly relevant.[1]
The primary endpoint of these studies is typically the inhibition of tumor growth, which is monitored over time. Secondary endpoints can include the assessment of apoptosis and cell proliferation within the tumor tissue, as well as the evaluation of systemic toxicity.
Applications
These protocols are applicable for:
-
Evaluating the in vivo anticancer efficacy of this compound.
-
Determining the optimal dosage and administration route for this compound.
-
Investigating the mechanism of action of this compound in a whole-animal system.
-
Assessing the potential toxicity of this compound.
-
Comparing the efficacy of this compound with standard-of-care chemotherapeutic agents.
Experimental Protocols
Protocol 1: Human Prostate Cancer Xenograft Model in Athymic Nude Mice
This protocol describes the establishment of a subcutaneous xenograft model of human prostate cancer in mice, a widely used model for preclinical anticancer drug screening.
Materials:
-
Cell Lines: PC-3 or DU-145 human prostate carcinoma cells.
-
Animals: Male athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.
-
Reagents:
-
This compound (to be formulated in a suitable vehicle, e.g., DMSO and saline).
-
Positive control drug (e.g., Doxorubicin).
-
Vehicle control.
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Matrigel (optional, can enhance tumor take rate).
-
-
Equipment:
-
Laminar flow hood.
-
CO2 incubator.
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
Syringes and needles (27-30 gauge).
-
Calipers for tumor measurement.
-
Animal housing facility with appropriate environmental controls.
-
Procedure:
-
Cell Culture:
-
Culture PC-3 or DU-145 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
-
Cell Preparation for Injection:
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Determine cell viability using a trypan blue exclusion assay (should be >95%).
-
Adjust the cell concentration to 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (approximately 50-100 mm³), measure the tumor volume using calipers (Volume = (width² x length)/2).
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control). Aim for 8-10 mice per group.
-
-
Drug Administration:
-
Prepare the this compound and control drug solutions in the appropriate vehicle.
-
Administer the treatments according to the planned schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and weigh them.
-
A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).
-
Another portion can be snap-frozen for molecular analysis (e.g., Western blotting to assess signaling pathway modulation).
-
Collect blood and major organs for toxicity assessment if required.
-
Data Presentation
Disclaimer: As no specific in vivo data for this compound in prostate cancer models is publicly available, the following table presents representative data for a closely related cardenolide, UNBS1450, in a PC-3 prostate cancer xenograft model. This data should be used as a reference for expected outcomes.
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 |
| UNBS1450 | 5 mg/kg, i.p., 5x/week | 625 ± 80 | 50 | -2.1 |
| UNBS1450 | 10 mg/kg, i.p., 5x/week | 375 ± 50 | 70 | -4.5 |
| Mitoxantrone (Positive Control) | 1.25 mg/kg, i.p., 3x/week | 500 ± 70 | 60 | -8.9 |
Data is hypothetical and based on reported efficacy of similar compounds for illustrative purposes.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for the in vivo xenograft model.
References
Application Notes and Protocols for the Preclinical Formulation of Ascleposide E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E, a naturally occurring cardenolide, has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which triggers a cascade of downstream signaling events culminating in cell cycle arrest and apoptosis in cancer cells.[1] However, like many natural products, this compound is presumed to have poor aqueous solubility, a characteristic that presents a significant hurdle for its preclinical development.[2] Proper formulation is therefore critical to ensure accurate and reproducible results in both in vitro and in vivo preclinical studies.
These application notes provide a comprehensive guide to developing a suitable formulation for this compound for preclinical research. The protocols outlined below detail methodologies for solubility determination, formulation preparation, and characterization, as well as for key in vitro and in vivo anticancer assays.
Data Presentation
Physicochemical Properties of this compound (Predicted and Analog-Based)
Due to the limited availability of specific experimental data for this compound, the following table includes predicted values and data from structurally similar cardiac glycosides to guide formulation development.
| Property | Predicted/Reported Value | Implication for Formulation |
| Chemical Structure | Cardenolide Glycoside | The steroidal aglycone contributes to lipophilicity, while the sugar moiety increases polarity.[3] |
| Aqueous Solubility | Poor (predicted) | A solubilization strategy is necessary for aqueous-based assays and intravenous administration.[2] |
| Solubility in Organic Solvents | Soluble in alcohols (e.g., ethanol, methanol) and chloroform.[4] Likely soluble in DMSO. | These solvents can be used to prepare stock solutions. |
| LogP (Predicted) | High (indicative of lipophilicity) | Suggests good membrane permeability but poor aqueous solubility.[5][6] |
| Stability | Potentially susceptible to hydrolysis. | Stability studies are crucial to determine appropriate storage conditions and shelf-life.[7] |
Recommended Excipients for Preclinical Formulations
The selection of excipients is critical for developing a safe and effective formulation. The following table lists commonly used excipients for poorly soluble compounds in preclinical studies.[8][9][10]
| Excipient Class | Examples | Concentration Range (Typical) | Purpose |
| Co-solvents | Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG) | 1-20% | To increase the solubility of the active pharmaceutical ingredient (API). |
| Surfactants | Tween® 80, Cremophor® EL, Solutol® HS 15 | 0.1-5% | To improve wetting and solubilization by forming micelles. |
| Buffering Agents | Phosphate buffered saline (PBS), Citrate buffer | As needed | To maintain a stable pH and enhance compound stability. |
| Vehicle (for oral administration) | Corn oil, Sesame oil, Carboxymethyl cellulose (CMC) solution | As needed | To serve as a carrier for the API. |
Experimental Protocols
Solubility Determination of this compound
Objective: To quantitatively determine the solubility of this compound in various solvents relevant to preclinical studies.
Materials:
-
This compound powder
-
Solvents: Deionized water, Phosphate Buffered Saline (PBS, pH 7.4), Ethanol, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400)
-
Vials, shaker, centrifuge, HPLC system
Protocol:
-
Add an excess amount of this compound powder to a known volume of each solvent in separate vials.
-
Cap the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for undissolved particles.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Express the solubility in mg/mL or µM.
Preparation of a Co-solvent-Based Formulation for In Vitro Studies
Objective: To prepare a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell-based assays, dilute the stock solution to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Preparation of a Formulation for In Vivo (Oral Gavage) Studies
Objective: To prepare a stable suspension of this compound for oral administration to animal models.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in deionized water
-
Tween® 80 (optional, as a wetting agent)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Protocol:
-
Weigh the required amount of this compound.
-
If using, add a small amount of Tween® 80 (e.g., 1-2 drops) to the powder and triturate to form a paste. This will aid in wetting the powder.
-
Gradually add the 0.5% CMC vehicle to the paste while continuously triturating or homogenizing until a uniform suspension is formed.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue stirring for at least 30 minutes before dosing to ensure homogeneity.
-
Administer the suspension to the animals via oral gavage at the desired dose volume.
In Vitro Anticancer Activity Assessment: Sulforhodamine B (SRB) Assay
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound formulation. Include a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization and Absorbance Reading: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of the this compound formulation in a preclinical animal model.
Protocol:
-
Animal Acclimatization: Acclimatize the immunocompromised mice for at least one week before the study begins.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly using calipers.
-
Randomization and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the this compound formulation (e.g., oral gavage) and the vehicle control to the respective groups according to the predetermined dosing schedule and volume.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the results.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Synthesis of Novel Ascleposide E Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of novel derivatives of Ascleposide E, a natural cardenolide with demonstrated anticancer properties. The synthesis of an acetylated derivative is described, serving as a template for the generation of a library of this compound analogs for further investigation in drug discovery and development.
Overview and Significance
This compound is a cardiac glycoside that has shown potent antiproliferative and apoptotic activities in cancer cells.[1] Its mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to downstream signaling events that induce cell cycle arrest and apoptosis.[1] The synthesis of this compound derivatives allows for the exploration of structure-activity relationships (SAR), with the aim of enhancing its therapeutic index and developing more effective anticancer agents. This protocol details the acetylation of the sugar moiety, a common strategy for modifying the bioactivity of glycosides.
Experimental Protocols
Synthesis of Acetylated this compound Derivative (Hypothetical)
This protocol describes the peracetylation of the hydroxyl groups on the glucose moiety of the surrogate this compound (Digitoxigenin-β-D-glucoside).
Materials:
-
Digitoxigenin-β-D-glucoside (this compound surrogate)
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
Procedure:
-
To a solution of Digitoxigenin-β-D-glucoside (1.0 eq) in anhydrous pyridine (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add acetic anhydride (5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the acetylated this compound derivative.
Characterization of Acetylated this compound Derivative
The structure of the synthesized derivative should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired to confirm the presence of acetyl groups and the integrity of the cardenolide core. Characteristic signals for the acetyl methyl protons are expected around 2.0-2.2 ppm in the ¹H NMR spectrum.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product. The expected mass will correspond to the addition of four acetyl groups to the starting material.
Data Presentation
Table 1: Hypothetical Quantitative Data for the Synthesis of Acetylated this compound Derivative
| Parameter | Value |
| Starting Material (Digitoxigenin-β-D-glucoside) | 100 mg |
| Molecular Weight of Starting Material | 552.69 g/mol |
| Moles of Starting Material | 0.181 mmol |
| Acetic Anhydride (5.0 eq) | 0.086 mL |
| Pyridine | 1.8 mL |
| Product | Acetylated Derivative |
| Theoretical Yield | 129 mg |
| Actual Yield | 110 mg |
| Yield (%) | 85% |
| ¹H NMR (CDCl₃, 400 MHz) - Diagnostic Peaks | δ 2.02 (s, 3H), 2.05 (s, 3H), 2.08 (s, 3H), 2.15 (s, 3H) ppm |
| HRMS (ESI-TOF) m/z | [M+Na]⁺ Calculated: 743.3200, Found: 743.3205 |
Signaling Pathway and Experimental Workflow
Anticancer Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway initiated by this compound in cancer cells, leading to apoptosis.[1]
Caption: this compound Signaling Pathway.
Experimental Workflow for the Synthesis of Acetylated this compound Derivative
The following diagram outlines the key steps in the synthesis and purification of the acetylated this compound derivative.
Caption: Synthesis Workflow.
References
Application Notes and Protocols for Identifying Cellular Targets of Ascleposide E using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ascleposide E, a natural cardenolide, has demonstrated potent anticancer activities, primarily through the inhibition of the Na+/K+-ATPase pump, which triggers a cascade of signaling events leading to apoptosis.[1][2] This document provides detailed application notes and experimental protocols for utilizing CRISPR-Cas9 technology to systematically identify and validate the cellular targets of this compound. The described methodologies will enable researchers to elucidate the compound's mechanism of action and uncover potential off-target effects, thereby aiding in drug development and optimization. The protocols are designed for researchers in cell biology, pharmacology, and drug discovery, offering a robust framework for investigating small molecule-protein interactions.
Introduction
This compound is a cardiac glycoside that exhibits significant antiproliferative and apoptotic effects in various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of the α1 subunit of the Na+/K+-ATPase.[1] This inhibition leads to an increase in intracellular sodium and calcium concentrations, which in turn activates signaling pathways such as p38 MAPK, resulting in the endocytosis of the Na+/K+-ATPase, cell cycle arrest, and ultimately, apoptosis.[1][3] While the primary target is known, a comprehensive understanding of all cellular factors mediating the effects of this compound is crucial for its development as a therapeutic agent.
CRISPR-Cas9-based functional genomic screens offer a powerful and unbiased approach to identify genes that modulate cellular responses to small molecules.[4][5][6] By creating genome-wide or targeted libraries of genetic perturbations, researchers can identify genes whose loss-of-function or gain-of-function confers resistance or sensitivity to a compound of interest. This information can reveal not only the direct targets of the drug but also key components of the cellular pathways it modulates.
These application notes provide a detailed guide on how to employ CRISPR-Cas9 screening to unravel the cellular machinery that interacts with this compound.
Data Presentation: Summary of this compound's Known Cellular Effects
| Cellular Process | Observed Effect | Key Molecular Players |
| Ion Homeostasis | Inhibition of Na+/K+-ATPase pumping activity, leading to increased intracellular Na+ and Ca2+.[1][3] | Na+/K+-ATPase (α1 subunit) |
| Cell Signaling | Activation of p38 MAPK-dependent endocytosis of Na+/K+-ATPase.[1] | p38 MAPK |
| Cytoskeleton | Induction of tubulin acetylation.[1] | Tubulin |
| Cell Cycle | Decrease in G1 phase and increase in G2/M and sub-G1 phases (apoptosis).[1] | Cyclins, CDKs, p21, p27, Rb, c-Myc |
| Apoptosis | Downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, leading to loss of mitochondrial membrane potential and caspase activation.[1] | Bcl-2, Mcl-1 (downregulated); Bak (upregulated); Caspase-9, Caspase-3 (activated) |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Genes Conferring Resistance to this compound
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss-of-function leads to resistance to this compound-induced cytotoxicity.
1.1. Cell Line Selection and Preparation:
- Select a cancer cell line sensitive to this compound (e.g., PC-3 or DU-145 prostate cancer cells).
- Ensure the chosen cell line can be efficiently transduced and expresses Cas9. If not, generate a stable Cas9-expressing cell line.
- Culture cells in appropriate media and maintain in a logarithmic growth phase.
1.2. Determination of this compound IC50:
- Plate cells in a 96-well plate.
- Treat with a serial dilution of this compound for 72 hours.
- Determine cell viability using a suitable assay (e.g., CellTiter-Glo®).
- Calculate the IC50 concentration, which will be used as the selection pressure in the screen.
1.3. Lentiviral Library Transduction:
- Use a genome-wide human sgRNA library (e.g., GeCKO v2).
- Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
- Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
1.4. This compound Treatment and Sample Collection:
- After selection, split the cell population into two groups: a treatment group and a control (vehicle-treated) group.
- Treat the treatment group with this compound at the predetermined IC50 concentration.
- Maintain both populations for 14-21 days, passaging as necessary and reapplying the treatment.
- Harvest genomic DNA from both populations at the beginning (T0) and end of the experiment.
1.5. Next-Generation Sequencing (NGS) and Data Analysis:
- Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
- Perform high-throughput sequencing of the amplicons.
- Align sequencing reads to the sgRNA library to determine the representation of each sgRNA.
- Identify sgRNAs that are enriched in the this compound-treated population compared to the control population using statistical analysis tools like MAGeCK.
- Genes targeted by the top enriched sgRNAs are considered candidate resistance genes.
Protocol 2: Validation of Candidate Genes
This protocol describes the validation of individual candidate genes identified from the primary screen.
2.1. Generation of Individual Gene Knockout Cell Lines:
- Design 2-3 independent sgRNAs targeting each candidate gene.
- Clone the sgRNAs into a lentiviral vector.
- Transduce the Cas9-expressing parental cell line with each sgRNA construct individually.
- Select for transduced cells and verify gene knockout by Western blot or Sanger sequencing.
2.2. Cell Viability Assays:
- Plate the knockout and parental control cell lines in 96-well plates.
- Treat with a range of this compound concentrations.
- Measure cell viability after 72 hours.
- A rightward shift in the dose-response curve for the knockout cells compared to the control cells confirms that loss of the gene confers resistance.
2.3. Apoptosis Assays:
- Treat knockout and control cells with this compound at the IC50 concentration for 48 hours.
- Measure apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or a caspase-3/7 activity assay.
- A significant decrease in apoptosis in the knockout cells compared to the control cells further validates the role of the gene in mediating this compound's effects.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for CRISPR-Cas9 knockout screen.
Conclusion
The combination of this compound's potent anticancer properties and the power of CRISPR-Cas9 screening presents a significant opportunity to advance our understanding of its cellular mechanisms. The protocols and information provided here offer a comprehensive guide for researchers to identify and validate the cellular targets of this compound. This approach will not only confirm its known interactions with Na+/K+-ATPase but also has the potential to uncover novel targets and resistance mechanisms, which are critical for the development of more effective and targeted cancer therapies.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides stimulate Ca2+ increases and apoptosis in androgen-independent, metastatic human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ascleposide E in Combination Therapy for Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascleposide E, a natural cardenolide, has demonstrated significant anticancer potential, particularly in castration-resistant prostate cancer (CRPC). Its mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular sodium, cell cycle arrest, and ultimately, apoptosis.[1] Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[2][3][4] This document provides a detailed experimental design to evaluate the synergistic potential of this compound in combination with Docetaxel, a standard-of-care chemotherapy for metastatic CRPC.[2][4][5][6]
The protocols outlined herein will guide researchers in assessing the in vitro and in vivo efficacy of this combination, quantifying synergistic interactions, and elucidating the underlying molecular mechanisms.
Pre-clinical Evaluation of this compound and Docetaxel Combination Therapy
Objective: To determine if this compound enhances the anti-cancer effects of Docetaxel in CRPC cells and to elucidate the mechanism of their synergistic action.
Experimental Workflow
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatments for castration-resistant prostate cancer | Canadian Cancer Society [cancer.ca]
- 4. Chemotherapy options in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostate cancer - Wikipedia [en.wikipedia.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
Flow Cytometry Analysis of Cellular Responses to Ascleposide E
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ascleposide E, a natural cardenolide, has demonstrated significant anti-proliferative and apoptotic activities in various cancer cell lines, particularly in human castration-resistant prostate cancer.[1][2] Its mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of intracellular events including ion imbalance, tubulin acetylation, cell cycle arrest, and ultimately, apoptosis.[1] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to this compound treatment. This document provides detailed protocols for analyzing apoptosis, cell cycle progression, and reactive oxygen species (ROS) production in this compound-treated cells using flow cytometry.
Data Presentation
The following tables summarize expected quantitative data from flow cytometric analyses of cells treated with this compound.
Table 1: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
| Treatment Group | Concentration (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Live Cells (%) (Annexin V-/PI-) |
| Vehicle Control | 0 | 2.5 ± 0.8 | 1.2 ± 0.3 | 96.3 ± 1.1 |
| This compound | 50 | 15.8 ± 2.1 | 5.4 ± 1.0 | 78.8 ± 3.0 |
| This compound | 100 | 35.2 ± 3.5 | 12.7 ± 1.8 | 52.1 ± 4.2 |
| This compound | 200 | 58.9 ± 4.2 | 25.1 ± 2.5 | 16.0 ± 3.8 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 0 | 65.4 ± 3.2 | 20.1 ± 1.9 | 14.5 ± 1.5 | 1.8 ± 0.5 |
| This compound | 50 | 50.2 ± 2.8 | 18.5 ± 1.7 | 28.3 ± 2.2 | 3.0 ± 0.7 |
| This compound | 100 | 38.7 ± 2.5 | 15.3 ± 1.4 | 40.1 ± 2.9 | 5.9 ± 1.0 |
| This compound | 200 | 25.1 ± 2.1 | 10.8 ± 1.2 | 52.5 ± 3.6 | 11.6 ± 1.5 |
Table 3: Reactive Oxygen Species (ROS) Measurement by DCFH-DA Staining
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS Production (vs. Control) |
| Vehicle Control | 0 | 150 ± 25 | 1.0 |
| This compound | 50 | 320 ± 40 | 2.1 |
| This compound | 100 | 650 ± 65 | 4.3 |
| This compound | 200 | 1280 ± 110 | 8.5 |
| Positive Control (e.g., H2O2) | 100 µM | 1500 ± 130 | 10.0 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24-48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour of staining. Use FITC (FL1) and PI (FL2/FL3) channels for detection.
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Collect and centrifuge the cells as described in Protocol 1.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Sample Acquisition: Analyze the samples on a flow cytometer using the appropriate channel for PI (typically FL2 or FL3).
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (serum-free)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 for a shorter duration, typically 1-6 hours, as ROS generation can be an early event.
-
Staining: After treatment, remove the medium and wash the cells with serum-free medium. Add 1 mL of serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Cell Harvesting: After incubation, remove the DCFH-DA solution and wash the cells with PBS. Harvest the cells by trypsinization.
-
Sample Preparation: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.
-
Sample Acquisition: Immediately analyze the samples on a flow cytometer using the FITC channel (FL1) to detect the fluorescence of dichlorofluorescein (DCF).
Mandatory Visualizations
Caption: General workflow for flow cytometry analysis of this compound-treated cells.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Logical flow of this compound's effect on the cell cycle.
References
Unveiling the Molecular Pathways of Ascleposide E: A Western Blot Analysis Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ascleposide E, a natural cardenolide, has demonstrated significant potential as an anti-cancer agent, particularly in castration-resistant prostate cancer. Its mechanism of action involves the inhibition of the Na+/K+-ATPase, which triggers a cascade of intracellular signaling events culminating in apoptosis and cell cycle arrest. This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the key signaling pathways modulated by this compound. The protocols and data presentation are designed to facilitate reproducible and quantifiable assessment of protein expression changes, crucial for drug development and mechanistic studies.
Key Signaling Pathways Activated by this compound
This compound's primary cellular target is the α1 subunit of the Na+/K+-ATPase. Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn affects calcium homeostasis. This initial event triggers downstream signaling cascades, primarily the p38 MAPK pathway and the intrinsic apoptosis pathway.
-
p38 MAPK Pathway: this compound induces the phosphorylation and activation of p38 MAPK. This activation is linked to the endocytosis of the Na+/K+-ATPase α1 subunit, further disrupting cellular ion balance.[1]
-
Intrinsic Apoptosis Pathway: The disruption of cellular homeostasis by this compound leads to mitochondrial-mediated apoptosis. This is characterized by changes in the expression of the Bcl-2 family of proteins, leading to the activation of executioner caspases.[1]
-
PI3K/Akt Pathway: While direct evidence for this compound is still emerging, other cardiac glycosides have been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][3] Investigating this pathway can provide a more comprehensive understanding of this compound's effects.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes representative quantitative data from Western blot analysis of prostate cancer cells treated with this compound for 48 hours. Data is presented as fold change relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH).
Note: This table presents illustrative data based on qualitative descriptions from existing literature. Actual results may vary depending on experimental conditions.
| Target Protein | Pathway | Cellular Function | Expected Fold Change (this compound Treatment) |
| p-p38 MAPK (Thr180/Tyr182) | p38 MAPK | Stress-activated protein kinase | 3.5 ↑ |
| Total p38 MAPK | p38 MAPK | Stress-activated protein kinase | 1.0 (No significant change) |
| Bcl-2 | Apoptosis | Anti-apoptotic | 0.4 ↓ |
| Mcl-1 | Apoptosis | Anti-apoptotic | 0.3 ↓ |
| Bak | Apoptosis | Pro-apoptotic | 2.8 ↑ |
| Cleaved Caspase-9 | Apoptosis | Initiator caspase | 4.2 ↑ |
| Cleaved Caspase-3 | Apoptosis | Executioner caspase | 5.1 ↑ |
| p-Akt (Ser473) | PI3K/Akt | Cell survival, proliferation | 0.6 ↓ |
| Total Akt | PI3K/Akt | Cell survival, proliferation | 1.0 (No significant change) |
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Materials and Reagents:
-
Cell Culture: Prostate cancer cell lines (e.g., PC-3, DU-145), appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound Stock Solution: Prepare a high-concentration stock in DMSO and store at -20°C.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-p38 MAPK
-
Rabbit anti-Bcl-2
-
Rabbit anti-Mcl-1
-
Rabbit anti-Bak
-
Rabbit anti-cleaved Caspase-9
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Protocol:
-
Cell Culture and Treatment:
-
Culture prostate cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 30 V in a cold room.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the fold change relative to the untreated control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. |
| Low antibody concentration | Increase primary or secondary antibody concentration. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| High antibody concentration | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. Use a reliable loading control for normalization. |
By following these detailed protocols and utilizing the provided data presentation framework, researchers can effectively employ Western blot analysis to elucidate the molecular mechanisms of this compound, contributing to the advancement of novel cancer therapeutics.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Glycosides of Paeony Activates PI3K/Akt Pathway to Alleviate Cardiomyocyte Hypertrophy Induced by AngII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Overcoming Ascleposide E instability in solution
Welcome to the technical support center for Ascleposide E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a particular focus on addressing its potential instability in solution.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to its instability?
A1: Inconsistent results are a common indicator of compound instability. This compound, like many complex natural products, may be susceptible to degradation under certain conditions. Factors such as pH, temperature, light exposure, and the choice of solvent can significantly impact its stability and, consequently, its biological activity. We recommend performing stability tests under your specific experimental conditions to ensure the integrity of the compound throughout your assay.
Q2: What are the visible signs of this compound degradation in solution?
A2: Visual signs of degradation can include a change in the color of the solution, the appearance of precipitation, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, we strongly recommend analytical methods such as HPLC to accurately assess the concentration and purity of this compound in your working solutions.
Q3: How should I prepare stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO. Portion the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C in light-protected vials.
Q4: What is the known mechanism of action for this compound?
A4: this compound is a natural cardenolide that has been shown to exhibit anticancer activity.[1] Its primary mechanism involves the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular sodium ions.[1] This disruption of ion homeostasis triggers downstream signaling events, including the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of this compound in working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions. Consider performing a time-course experiment to determine the window of stability in your specific cell culture medium or buffer. |
| Precipitation in aqueous solutions | Poor solubility or degradation product formation. | Decrease the final concentration of this compound in the aqueous medium. Ensure the initial stock solution in organic solvent is fully dissolved before further dilution. If solubility is an issue, consider the use of a solubilizing agent, but first verify its compatibility with your experimental system. |
| Inconsistent analytical readings (e.g., HPLC, LC-MS) | Adsorption to container surfaces or degradation. | Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware for storing and handling this compound solutions. Ensure your analytical method is validated for stability, and analyze samples promptly after preparation. |
| Variability between different batches of the compound | Inherent differences in purity or stability. | Qualify each new batch of this compound with a standard set of experiments to ensure consistent activity. Store all batches under the recommended conditions. |
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of this compound is not extensively available in the literature, the following table provides a template for researchers to systematically assess its stability under various conditions. It is crucial to generate this data within your own laboratory setting.
Table 1: Example Stability Assessment of this compound (10 µM) over 24 Hours
| Condition | Solvent/Medium | Temperature | Light Condition | % Remaining after 4h | % Remaining after 8h | % Remaining after 24h |
| 1 | DMSO | Room Temp | Ambient Light | 99 | 98 | 95 |
| 2 | DMSO | 4°C | Dark | 100 | 99 | 99 |
| 3 | PBS (pH 7.4) | Room Temp | Ambient Light | 85 | 70 | 40 |
| 4 | PBS (pH 7.4) | 4°C | Dark | 95 | 90 | 80 |
| 5 | Cell Culture Medium | 37°C | Dark (in incubator) | 90 | 80 | 60 |
Note: The data in this table are hypothetical and for illustrative purposes only. Researchers should perform their own stability studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder using a precision balance.
-
Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment using HPLC
-
Objective: To determine the degradation rate of this compound under specific experimental conditions.
-
Procedure:
-
Prepare a working solution of this compound at the desired concentration in the test buffer or medium.
-
Divide the solution into multiple aliquots for different time points (e.g., 0h, 2h, 4h, 8h, 24h).
-
Store the aliquots under the conditions to be tested (e.g., 37°C in a cell culture incubator).
-
At each time point, immediately analyze an aliquot by a validated HPLC method to determine the concentration of this compound.
-
The initial concentration at t=0h is considered 100%. Calculate the percentage of this compound remaining at subsequent time points.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Signaling Pathway of this compound
This compound, as a cardiac glycoside, inhibits the Na+/K+-ATPase, leading to a cascade of intracellular events that can result in cancer cell apoptosis.[1]
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for accurately determining the stability of this compound in your experimental setup.
References
Technical Support Center: Ascleposide E Dose-Response Curve Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dose-response experiments with Ascleposide E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural cardenolide, a type of cardiac glycoside.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium ions, which in turn affects the Na+/Ca2+ exchanger, causing a rise in intracellular calcium levels.[2][3] This disruption of ion homeostasis triggers downstream signaling cascades that can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.[1][2][3]
Q2: What are the known downstream signaling pathways affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways, primarily in the context of cancer research. These include:
-
p38 MAPK Pathway: this compound can induce p38 MAPK-dependent endocytosis of the Na+/K+-ATPase, further contributing to its inhibition.[1]
-
Apoptosis Pathway: It upregulates pro-apoptotic proteins like Bak and downregulates anti-apoptotic proteins such as Bcl-2 and Mcl-1.[1] This leads to a loss of mitochondrial membrane potential and the activation of caspases-9 and -3, key executioners of apoptosis.[1]
-
Cell Cycle Regulation: this compound can cause cell cycle arrest, particularly in the G2/M phase, by downregulating proteins like cyclins, Cdk, p21, and p27.[1]
Q3: What type of experimental assays are typically used to determine the dose-response of this compound?
A3: Common assays to evaluate the dose-response of this compound include:
-
Cell Viability Assays: These assays, such as MTT, MTS, or CellTiter-Glo, measure the metabolic activity of cells to determine the number of viable cells after treatment.
-
Apoptosis Assays: Techniques like Annexin V/PI staining, caspase activity assays, and TUNEL assays are used to quantify the extent of apoptosis induced by this compound.
-
Cell Proliferation Assays: Methods like BrdU incorporation or cell counting can be used to assess the inhibitory effect of this compound on cell division.
-
Western Blotting: This technique is used to measure the expression levels of proteins involved in the signaling pathways affected by this compound.[1]
-
Flow Cytometry: This can be used to analyze cell cycle distribution and quantify markers of apoptosis.[1]
Troubleshooting Guides
This section addresses common issues encountered during this compound dose-response experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible dose-response curves | 1. Cell Culture Variability: Inconsistent cell density, passage number, or cell health.[4] 2. Compound Preparation: Inaccurate serial dilutions or compound instability. 3. Assay Conditions: Variations in incubation time, temperature, or humidity.[4] 4. Pipetting Errors: Inaccurate liquid handling. | 1. Standardize Cell Culture: Use cells within a consistent passage range, ensure a uniform seeding density, and regularly check for contamination. 2. Prepare Fresh Solutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. 3. Control Assay Environment: Maintain consistent experimental conditions for all plates and replicates.[4] 4. Calibrate Pipettes: Regularly calibrate and check the accuracy of pipettes. |
| High background signal or "noisy" data | 1. Reagent Issues: Expired or improperly stored assay reagents. 2. Plate Reader Settings: Incorrect wavelength, gain, or integration time settings. 3. Well-to-Well Contamination: Cross-contamination between wells during pipetting. | 1. Use Fresh Reagents: Ensure all assay reagents are within their expiration date and have been stored correctly. 2. Optimize Reader Settings: Perform a reader calibration and optimization for the specific assay being used. 3. Improve Pipetting Technique: Use fresh pipette tips for each well and be careful to avoid splashing. |
| Unexpectedly high or low EC50/IC50 values | 1. Incorrect Concentration Range: The tested concentration range may be too high or too low to capture the full sigmoidal curve.[5] 2. Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. 3. Drug-Reagent Interaction: The compound may interfere with the assay chemistry.[4] | 1. Perform a Wide-Range Pilot Study: Test a broad range of this compound concentrations (e.g., from nanomolar to millimolar) to determine the optimal range for the full dose-response curve. 2. Consult Literature: Review published data for expected EC50/IC50 values in similar cell lines. 3. Run a Control Experiment: Test for any direct interaction between this compound and the assay reagents in a cell-free system. |
| Incomplete sigmoidal curve (no upper or lower plateau) | 1. Insufficient Dose Range: The concentrations tested are not high or low enough to reach the maximum and minimum responses.[5] 2. Compound Solubility Issues: At high concentrations, the compound may precipitate out of solution. | 1. Extend Concentration Range: Add higher and/or lower concentrations to the experimental design to define the plateaus.[5] 2. Check Solubility: Visually inspect the wells with the highest concentrations for any signs of precipitation. Consider using a different solvent or a lower stock concentration if solubility is an issue. |
Experimental Protocols
Example Protocol: Determining the IC50 of this compound in PC-3 Prostate Cancer Cells using an MTT Assay
-
Cell Seeding:
-
Culture PC-3 cells in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in growth medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal curve and determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for a typical dose-response assay.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides stimulate Ca2+ increases and apoptosis in androgen-independent, metastatic human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Troubleshooting low yield of Ascleposide E extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Ascleposide E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction yield important?
A1: this compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds.[1][2] These compounds are of significant pharmacological interest for their potential therapeutic applications, including anticancer activities.[3][4] Maximizing the extraction yield is crucial for the economic viability of research and development, as well as for ensuring a sufficient supply for preclinical and clinical studies.
Q2: What are the common methods for extracting this compound and other cardiac glycosides?
A2: Common extraction methods for cardiac glycosides include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[5][6] Maceration involves soaking the plant material in a solvent at room temperature for an extended period.[7] Soxhlet extraction is a continuous extraction method using a specialized apparatus that cycles fresh solvent over the plant material.[8] UAE utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[9]
Q3: What are the key factors that influence the yield of this compound extraction?
A3: The primary factors affecting the extraction yield of cardiac glycosides like this compound include:
-
Plant Material: The species, plant part (leaves, stems, roots), age, and pre-treatment (drying and grinding) of the plant material significantly impact the concentration of this compound.[10]
-
Solvent: The choice of solvent and its polarity are critical. Aqueous alcohol solutions, such as methanol or ethanol mixed with water, are commonly used.[3][11][12]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds like some glycosides.[13]
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of the target compound from the plant matrix to the solvent.[13]
-
Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent volume is important for efficient extraction.
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound.[5][6] This technique separates the components of the extract, allowing for the specific measurement of the this compound peak area, which is then compared to a standard curve of known concentrations.
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues that can lead to a low yield of this compound during extraction and provides potential solutions.
Issue 1: Consistently Low Yield from the Start
| Potential Cause | Troubleshooting Steps |
| Inappropriate Plant Material | - Verify the correct plant species and part are being used. The concentration of this compound can vary significantly between different parts of the plant.[10] - Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction.[5] |
| Suboptimal Solvent Choice | - Cardiac glycosides are typically soluble in aqueous alcohol solutions.[3][12] If using a non-polar solvent, consider switching to a mixture of ethanol or methanol and water. - Experiment with different alcohol-to-water ratios to find the optimal polarity for this compound. |
| Inefficient Extraction Method | - If using maceration, consider switching to a more efficient method like Soxhlet extraction or ultrasound-assisted extraction (UAE) to improve yield.[5][6] - For maceration, ensure adequate agitation and a sufficient extraction duration (which can range from hours to days).[7] |
Issue 2: Sudden Drop in Yield
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Cardiac glycosides can be sensitive to high temperatures. If using a heat-based extraction method like Soxhlet, ensure the temperature is not excessive.[13] - Strong alkaline conditions can also degrade cardiac glycosides; ensure the pH of your extraction solvent is appropriate.[4] |
| Incomplete Extraction | - Check for issues with your extraction apparatus. In a Soxhlet extractor, ensure proper solvent evaporation and siphoning.[1] - For UAE, ensure the ultrasonic bath is functioning correctly and the sample is adequately immersed. |
| Changes in Raw Material | - A new batch of plant material may have a naturally lower concentration of this compound. If possible, test a sample from a previous, high-yielding batch to confirm. |
Issue 3: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Losses During Solvent Partitioning | - When performing liquid-liquid extraction to purify the crude extract, ensure you are using immiscible solvents with appropriate polarities to retain this compound in the desired phase. - Perform multiple extractions of the aqueous phase with the organic solvent to ensure complete transfer of the compound. |
| Co-precipitation with Impurities | - The crude extract may contain tannins and other impurities that can be precipitated out using lead acetate.[4] This step can help to clean up the extract before further purification. |
| Degradation on Chromatography Column | - If using column chromatography for purification, ensure the chosen stationary phase (e.g., silica gel) and mobile phase are compatible with this compound and will not cause on-column degradation. |
Issue 4: Inaccurate Quantification Leading to Perceived Low Yield
| Potential Cause | Troubleshooting Steps |
| Issues with HPLC Method | - Validate your HPLC method for linearity, accuracy, and precision using a certified this compound standard.[14][15][16] - Ensure the mobile phase composition and gradient are optimized for the separation of this compound from other components in the extract. |
| Degradation of Standard | - Ensure your this compound reference standard is stored correctly and has not degraded. Prepare fresh standard solutions for each analysis. |
| Matrix Effects | - Other compounds in the crude extract can interfere with the detection of this compound. If matrix effects are suspected, consider further sample cleanup or use a more specific detector like a mass spectrometer (LC-MS). |
Data Presentation
The following table summarizes the expected impact of key extraction parameters on the yield of this compound, based on general principles for cardiac glycoside extraction. Optimal conditions should be determined empirically for your specific experimental setup.
| Parameter | Low Setting | Medium Setting | High Setting | General Trend and Remarks |
| Ethanol in Water (%) | Low Yield | Optimal Yield | Decreasing Yield | The polarity of the solvent is crucial. A mixture is often better than pure alcohol or pure water. |
| Temperature (°C) | Low Yield | Optimal Yield | Decreasing Yield | Higher temperatures increase solubility but can cause degradation of this compound. |
| Extraction Time (hours) | Low Yield | Optimal Yield | Plateau/Slight Decrease | Yield increases with time up to a point, after which it may plateau or slightly decrease due to potential degradation. |
| Solid-to-Liquid Ratio (g/mL) | Low Yield | Optimal Yield | Decreasing Yield | A higher solvent volume can increase extraction efficiency, but an excessive amount may not significantly improve the yield and is less economical. |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on methods for extracting compounds from Cynanchum auriculatum and other cardiac glycosides.[7][9] Optimization may be required.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots of Cynanchum auriculatum) at a controlled temperature (e.g., 50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material and place it in a flask.
-
Add 200 mL of 70% ethanol (ethanol:water, 70:30 v/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 50°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Combine all the filtrates.
-
-
Concentration:
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
The resulting crude extract can be further purified.
-
General Protocol for HPLC Quantification of this compound
This is a representative HPLC method based on general procedures for cardiac glycoside analysis.[5][6] This method requires validation.
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration within the calibration range.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.
-
Gradient Program: Start with 20% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 218 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve and calculate the yield based on the initial weight of the plant material.
-
Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for this compound extraction and analysis.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting flowchart for low this compound yield.
Signaling Pathway of this compound's Anticancer Activity
Caption: Anticancer signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. amu.edu.az [amu.edu.az]
- 4. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN110075145B - Method for extracting total cardiac glycosides from oleander leaves - Google Patents [patents.google.com]
- 9. Isolation, Purification, and Antioxidant Activity of Polyphenols from Cynanchum auriculatum Royle ex Wight | MDPI [mdpi.com]
- 10. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. agrawal.eeb.cornell.edu [agrawal.eeb.cornell.edu]
- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Minimizing off-target effects of Ascleposide E in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects during experiments with Ascleposide E.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a natural cardenolide, and its primary molecular target is the α1 subunit of the Na+/K+-ATPase ion pump.[1] Inhibition of this pump leads to an increase in intracellular sodium and calcium concentrations, which in turn triggers a cascade of downstream signaling events.[1]
Q2: What are the known downstream signaling pathways affected by this compound?
The on-target inhibition of Na+/K+-ATPase by this compound can lead to the modulation of several downstream signaling pathways, which may be considered off-target effects in certain experimental contexts. These include:
-
p38 MAPK Activation: this compound has been shown to induce p38 MAPK-dependent endocytosis of the Na+/K+-ATPase.[1]
-
Src Kinase Activation: Other cardiac glycosides have been observed to activate Src kinase, likely through the Na+/K+-ATPase acting as a signal transducer.
-
EGFR Signaling Modulation: Some cardenolides can interfere with Epidermal Growth Factor Receptor (EGFR) trafficking and signaling.
-
NF-κB Pathway Activation: Activation of the NF-κB signaling pathway has been noted with some cardiac glycosides.
-
Intracellular Ion Imbalance: A primary consequence of Na+/K+-ATPase inhibition is an increase in intracellular Na+ and Ca2+ levels.[1]
Q3: How can I be sure that the observed effect in my experiment is due to the intended target of this compound?
To confirm on-target engagement, you can perform a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the thermal stability of Na+/K+-ATPase in the presence of this compound would confirm direct target engagement. Additionally, you can perform rescue experiments. For instance, increasing the extracellular potassium concentration has been shown to blunt the effects of this compound, indicating that the observed effects are dependent on its interaction with the Na+/K+-ATPase.[1]
Q4: Are there known direct off-target binding partners for this compound?
Currently, there is limited publicly available data on a comprehensive off-target binding profile for this compound against a broad panel of proteins (e.g., kinases, G-protein coupled receptors, other ion channels). The observed effects on signaling pathways like Src and EGFR are generally considered to be downstream consequences of Na+/K+-ATPase inhibition rather than direct binding to these kinases. To rigorously exclude direct off-target binding, researchers can perform selectivity profiling assays, such as broad kinase screening panels.
Troubleshooting Guides
Issue 1: Unintended Changes in Kinase Signaling (p38 MAPK, Src)
You observe phosphorylation changes in p38 MAPK or Src kinase that are not the primary focus of your study.
Experimental Workflow for Investigating Unintended Kinase Activation
Caption: Workflow for assessing unintended kinase activation by this compound.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Downstream effect of Na+/K+-ATPase inhibition | This is the most likely cause. Acknowledge this in your experimental design and interpretation. Use a lower concentration of this compound to see if the effect is dose-dependent. |
| Direct off-target kinase inhibition/activation | To rule this out, perform a kinase inhibition assay with this compound against a panel of kinases, including p38 MAPK and Src. |
| Experimental variability | Ensure consistent cell culture conditions, treatment times, and lysis procedures. Always include appropriate vehicle controls. |
Issue 2: Unexpected Fluctuations in Intracellular Calcium
Your experiment, which is not focused on calcium signaling, shows changes in intracellular calcium upon treatment with this compound.
Signaling Pathway: this compound and Intracellular Ion Homeostasis
Caption: this compound's effect on intracellular sodium and calcium.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| On-target effect of Na+/K+-ATPase inhibition | This is an expected consequence of this compound's mechanism of action.[1] If this interferes with your primary measurement, try to find endpoints that are less sensitive to calcium fluctuations. |
| Direct effect on other ion channels | While less likely, this compound could potentially interact with other ion channels. Perform electrophysiology studies (e.g., patch-clamp) to test for effects on major channels like L-type calcium channels or hERG channels. |
| Issues with calcium indicator dyes | Ensure proper loading and calibration of calcium-sensitive dyes like Fura-2 AM. Run controls to check for any direct interaction between this compound and the dye. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the binding of this compound to Na+/K+-ATPase in intact cells.
Methodology
-
Cell Treatment: Culture your cells of interest to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of Na+/K+-ATPase (specifically the α1 subunit) by Western blot.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Western Blot for Phosphorylated p38 MAPK
This protocol details the detection of p38 MAPK activation.
Methodology
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.
Protocol 3: Measurement of Intracellular Calcium with Fura-2 AM
This protocol allows for the quantification of changes in intracellular calcium concentration.
Methodology
-
Cell Seeding: Seed cells on glass coverslips or in a 96-well black-walled plate.
-
Dye Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM and Pluronic F-127 in a physiological salt solution (e.g., HBSS).[2][3] Remove the culture medium, wash the cells, and incubate with the Fura-2 AM loading solution for 30-60 minutes at 37°C.[3]
-
Washing and De-esterification: Wash the cells twice with the salt solution to remove extracellular dye. Incubate for another 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[4]
-
Fluorescence Measurement: Place the cells on a fluorescence microscope or in a plate reader equipped for ratiometric measurements. Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Data Acquisition: Record a stable baseline fluorescence ratio (340/380) before adding this compound. After addition, continue to record the ratio to observe changes in intracellular calcium.
-
Calibration: At the end of the experiment, you can calibrate the signal by adding a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum ratio (Rmin).[5]
Quantitative Data Summary
The following table provides reference IC50 values for related cardiac glycosides. Researchers should determine the specific IC50 values for this compound in their experimental system.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| Ouabain | Kynurenine Production (IDO1 activity) | MDA-MB-231 | 89 nM | [6] |
| Ouabain | Kynurenine Production (IDO1 activity) | A549 | 17 nM | [6] |
| Digoxin | Kynurenine Production (IDO1 activity) | MDA-MB-231 | ~164 nM | [6] |
| Digoxin | Kynurenine Production (IDO1 activity) | A549 | 40 nM | [6] |
| Etoposide | Cytotoxicity | A549 | 48.67 µg/mL | [7] |
| Etoposide | Cytotoxicity | BEAS-2B | 79.38 µg/mL | [7] |
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. hellobio.com [hellobio.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Ascleposide E batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Ascleposide E. Due to limited specific data on this compound, some recommendations are based on the known properties of related cardenolide glycosides.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the cytotoxic effects of different batches of this compound. What could be the cause?
A1: Batch-to-batch variability in natural products like this compound can arise from several factors:
-
Purity and Impurities: The presence of co-extracted plant metabolites can vary between batches, potentially influencing the compound's activity.
-
Degradation: Cardenolide glycosides can be susceptible to degradation, particularly the hydrolysis of sugar moieties, which can alter their biological activity.[1][2]
-
Solvent and Handling: Inconsistent solvent purity or handling procedures during dissolution can lead to variability in the effective concentration of the compound.
-
Storage Conditions: Improper storage can lead to degradation over time. While specific stability data for this compound is limited, related compounds are often sensitive to light and temperature.
Q2: What are the recommended storage and handling procedures for this compound?
-
Storage of Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) is recommended.
-
Solution Storage: Prepare fresh solutions for each experiment if possible. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect solutions from light.
-
Solvent Selection: Ensure the use of high-purity solvents for dissolution. The choice of solvent may impact stability.
Q3: My experimental results with this compound are inconsistent. How can I troubleshoot my experiments?
A3: Inconsistent results can stem from experimental variability. Here is a systematic approach to troubleshooting:
-
Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound batch using analytical methods such as HPLC or LC-MS.
-
Standardize Solution Preparation: Ensure consistent and accurate preparation of your stock and working solutions.
-
Cell Culture Conditions: Maintain consistent cell line passages, seeding densities, and media formulations.
-
Positive and Negative Controls: Always include appropriate controls in your experiments. A known inducer of apoptosis or cell cycle arrest can serve as a positive control, while a vehicle-treated group serves as the negative control.
-
Equipment Calibration: Regularly calibrate all laboratory equipment, including pipettes, incubators, and plate readers.
Troubleshooting Guide
Issue 1: Lower than Expected Potency
If this compound is showing lower than expected cytotoxic or biological activity, consider the following:
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh solutions from solid material. If using a stored solution, compare its activity to a freshly prepared one. |
| Inaccurate Concentration | Verify the concentration of your stock solution. If possible, use a spectrophotometric or chromatographic method for quantification. |
| Cell Line Resistance | Ensure your cell line is sensitive to cardenolide-induced effects. Test a positive control compound with a similar mechanism of action. |
| Experimental Error | Review your experimental protocol for any deviations. Ensure accurate pipetting and cell counting. |
Issue 2: High Variability Between Replicates
High variability can obscure real effects. To reduce it:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Check for cell clumping. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for treatment, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Assay Readout Inconsistency | Ensure complete cell lysis (for applicable assays) and proper mixing before reading. |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-treated controls.
-
Fixation: After treatment, gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and then solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Western Blot for Apoptosis and Cell Cycle Markers
This protocol allows for the analysis of protein expression changes induced by this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bak, Cyclins, CDKs) overnight at 4°C.[3]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Proposed Signaling Pathway of Ascleposide
The following diagram illustrates the proposed mechanism of action for Ascleposide, a closely related cardenolide, in cancer cells.[3]
Caption: Proposed signaling pathway for Ascleposide-induced anticancer effects.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose the source of experimental inconsistency.
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
References
- 1. Effect of extraction, microbial fermentation and storage on the cardenolide profile of Strophanthus kombé Oliv. seed preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ascleposide E Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Ascleposide E. All recommendations are based on established experimental findings and are designed to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cardiac glycoside that functions as a potent inhibitor of the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This disruption of ion homeostasis triggers a cascade of downstream signaling events, including the induction of apoptosis and cell cycle arrest in cancer cells.[1][2]
Q2: How does this compound induce apoptosis and cell cycle arrest?
A2: The inhibition of Na+/K+-ATPase by this compound initiates a signaling cascade that leads to apoptosis through the mitochondrial pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins such as Bak.[1] This shift in protein expression leads to a loss of mitochondrial membrane potential and the activation of caspases-9 and -3.[1] Furthermore, this compound treatment causes a dramatic increase in tubulin acetylation, which disrupts microtubule dynamics and leads to cell cycle arrest, primarily at the G2/M phase, and an increase in the sub-G1 apoptotic population.[1][2]
Q3: What is a typical starting concentration and incubation time for this compound treatment?
A3: Based on studies in human castration-resistant prostate cancer cell lines (PC-3 and DU-145), a starting concentration in the low micromolar range is recommended. The effects of this compound are both dose- and time-dependent. Significant effects on cell cycle distribution have been observed with concentrations around 0.1 µM to 1 µM, with incubation times ranging from 24 to 72 hours.[1] However, the optimal concentration and incubation time are highly cell-line dependent and should be determined empirically for each experimental system.
Q4: How can I determine the optimal incubation time for my specific cell line and assay?
A4: To determine the optimal incubation time, a time-course experiment is essential. This involves treating your cells with a predetermined optimal concentration of this compound and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours). The harvested cells can then be analyzed for the desired endpoint, such as apoptosis, cell viability, or specific protein expression. This will allow you to identify the time point at which the maximal effect is observed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxic effect observed | Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment (e.g., MTT or SRB assay) to determine the IC50 value for your cell line. This will help you select an appropriate concentration for subsequent experiments. |
| Insufficient incubation time: The treatment duration may not be long enough to induce a measurable effect. | Conduct a time-course experiment, extending the incubation period up to 72 hours or longer, to identify the optimal treatment duration. | |
| Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to cardiac glycosides. | Consider using a different cell line or investigating the expression levels of the Na+/K+-ATPase α-subunit, as its expression can influence sensitivity. | |
| This compound degradation: Improper storage or handling may lead to the degradation of the compound. | Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh working solutions for each experiment. | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution. |
| Edge effects in microplates: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and drug effects. | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. | |
| Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability. | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips. | |
| Unexpected off-target effects | High concentration of this compound: Very high concentrations may lead to non-specific cytotoxicity. | Use concentrations at or near the IC50 value. If off-target effects are suspected, consider using a lower concentration for a longer duration. |
| Contamination: Mycoplasma or bacterial contamination can affect cellular responses to treatment. | Regularly test cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in PC-3 Cells
| Treatment Duration (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| 0 (Control) | 65.2 ± 2.1 | 18.5 ± 1.5 | 16.3 ± 1.8 | 1.1 ± 0.3 |
| 24 | 55.8 ± 2.5 | 15.1 ± 1.2 | 27.9 ± 2.0 | 3.2 ± 0.5 |
| 48 | 42.1 ± 3.0 | 10.3 ± 0.9 | 40.5 ± 2.8 | 8.1 ± 0.9 |
| 72 | 30.5 ± 2.8 | 8.7 ± 0.7 | 45.3 ± 3.1 | 15.5 ± 1.5 |
Data are presented as mean ± SD and are representative of typical results observed with 0.5 µM this compound treatment. Actual values may vary depending on experimental conditions.[1]
Table 2: Time-Dependent Induction of Apoptosis Markers by this compound
| Treatment Duration (hours) | Relative Caspase-3 Activity (Fold Change) | Relative PARP Cleavage (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 12 | 1.8 ± 0.2 | 1.5 ± 0.1 |
| 24 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| 48 | 5.2 ± 0.6 | 4.5 ± 0.5 |
| 72 | 6.8 ± 0.7 | 6.1 ± 0.6 |
Data are presented as mean ± SD and are representative of typical results observed with 0.5 µM this compound treatment in a responsive cancer cell line. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for Apoptosis Induction by Flow Cytometry
This protocol describes how to perform a time-course experiment to identify the optimal incubation time for this compound-induced apoptosis using Annexin V/Propidium Iodide (PI) staining.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., the predetermined IC50 value). Include a vehicle control (DMSO) for each time point.
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Harvesting: At each time point, collect both floating and adherent cells.
-
Aspirate the medium (containing floating cells) and transfer to a centrifuge tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the medium from the first step.
-
-
Staining:
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Plot the percentage of apoptotic cells (early + late) against the incubation time to determine the optimal duration for apoptosis induction.
Protocol 2: Western Blot Analysis of Acetylated Tubulin
This protocol provides a method for detecting changes in tubulin acetylation following this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound for the desired time points as determined from previous experiments.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-α-tubulin antibody.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in acetylated tubulin levels at different incubation times.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.
Caption: Experimental workflow for optimizing this compound incubation time.
References
How to reduce Ascleposide E-induced cell toxicity in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Ascleposide E-induced cell toxicity in non-target cells during experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Target Control Cell Lines
Problem: You are observing significant cell death in your non-cancerous control cell lines (e.g., primary cells, non-malignant cell lines) at concentrations of this compound intended to be effective against your target cancer cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High intrinsic sensitivity of the non-target cell line. | 1. Literature Review: Search for published data on the sensitivity of your specific non-target cell line to cardiac glycosides. 2. Cell Line Panel: Test this compound across a panel of different non-target cell lines to identify one with a more favorable therapeutic window. | Identification of a less sensitive control cell line, allowing for a better therapeutic index in your experiments. |
| Inflammasome-mediated pyroptosis in non-target cells. | 1. Co-treatment with an NLRP3 Inhibitor: Treat your non-target cells with an NLRP3 inflammasome inhibitor, such as MCC950, prior to or concurrently with this compound treatment. 2. Co-treatment with a Caspase-1 Inhibitor: Treat your non-target cells with a Caspase-1 inhibitor, such as VX-765, to block the downstream effects of inflammasome activation. | Reduced cytotoxicity in non-target cells without significantly affecting the anti-cancer efficacy of this compound.[1] |
| Off-target effects unrelated to Na+/K+-ATPase inhibition. | 1. Dose-Response Curve: Perform a detailed dose-response analysis on both target and non-target cells to identify a concentration that maximizes cancer cell death while minimizing toxicity in normal cells. 2. Combination Therapy: Consider using a lower dose of this compound in combination with another anti-cancer agent that has a different mechanism of action to achieve synergistic effects with reduced toxicity. | A refined experimental protocol with an optimized this compound concentration or a more effective and less toxic combination therapy. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced toxicity in non-target cells?
A1: this compound, a cardiac glycoside, primarily functions by inhibiting the Na+/K+-ATPase pump in the cell membrane.[2] This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. While this cascade is effective in inducing apoptosis in cancer cells, it can also be toxic to non-target cells, such as cardiomyocytes and other healthy cells, by disrupting their ion homeostasis.[3] Recent studies also suggest that cardiac glycosides can activate the NLRP3 inflammasome in some cell types, leading to inflammatory cell death (pyroptosis), which can contribute to non-target cell toxicity.[1]
Q2: Are cancer cells always more sensitive to this compound than normal cells?
A2: Not always, but there is often a differential sensitivity. Some cancer cells overexpress the α1 and α3 subunits of the Na+/K+-ATPase, making them more susceptible to inhibition by cardiac glycosides.[4] However, the sensitivity can vary significantly between different cancer types and even between different cell lines of the same cancer. It is crucial to experimentally determine the IC50 values for your specific cancer cell lines and non-target control cells.
Q3: How can I selectively deliver this compound to cancer cells to minimize side effects?
A3: Targeted drug delivery is a promising strategy. Encapsulating this compound in nanoparticles, such as liposomes or PLGA (poly lactic-co-glycolic acid) nanoparticles, can improve its therapeutic index. These nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on the surface of cancer cells, leading to preferential uptake by the tumor.
Q4: Can co-treatment with antioxidants reduce this compound toxicity?
A4: While this compound's mechanism can involve the generation of reactive oxygen species (ROS), the primary toxicity is linked to ion imbalance and Na+/K+-ATPase inhibition. The effectiveness of antioxidants in mitigating this specific toxicity is not well-established and may interfere with the intended anti-cancer effects that are also ROS-dependent. A more targeted approach, like inflammasome inhibition, is likely to be more effective in selectively protecting non-target cells.
Quantitative Data Summary
| Cardiac Glycoside | Cancer Cell Line | IC50 (nM) | Non-Cancerous Cell Line | IC50 (nM) | Reference |
| Digitoxin | TK-10 (Renal Adenocarcinoma) | 3-33 | - | - | [5] |
| UNBS1450 | 58 Human Tumor Cell Lines | 10-50 | - | - | [4] |
| Proscillaridin A | Primary Human Tumor Cells | 6.4-76 | - | - | [1][5] |
| Digitoxin | Primary Human Solid Tumor Cells | Selective Toxicity | Primary Human Hematological Tumor Cells | No Selective Toxicity | [1][5] |
| Cardiac Glycoside Analogs | A549 (Lung Cancer) | ~10-100 | MCF10A (Non-transformed Breast) | >10,000 | [4] |
Experimental Protocols
Protocol 1: Mitigation of Cytotoxicity using an NLRP3 Inflammasome Inhibitor
This protocol describes the use of MCC950 to reduce this compound-induced pyroptosis in non-target cells.
Materials:
-
Non-target cell line (e.g., primary endothelial cells, normal fibroblasts)
-
Target cancer cell line
-
This compound
-
MCC950 (NLRP3 inhibitor)
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed both non-target and cancer cells in 96-well plates at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours.
-
Inhibitor Pre-treatment: Prepare a stock solution of MCC950 in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells and add the medium containing MCC950. Incubate for 1-2 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in a cell culture medium (with and without MCC950). Add the this compound solutions to the appropriate wells. Include wells with MCC950 alone and vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for this compound in the presence and absence of MCC950 for both cell lines.
Protocol 2: General Procedure for Encapsulation of a Cardiac Glycoside in PLGA Nanoparticles
This protocol provides a general method for formulating cardiac glycoside-loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound in DCM (e.g., 1 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2.5% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and immediately sonicate the mixture on an ice bath using a probe sonicator.
-
Solvent Evaporation: Evaporate the DCM from the emulsion using a rotary evaporator under reduced pressure.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization and in vitro experiments.
Visualizations
Caption: Signaling pathway of this compound-induced cell toxicity.
Caption: Troubleshooting workflow for reducing this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ascleposide E Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ascleposide E and other structurally similar cardenolide glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges in purifying this compound, a cardiac glycoside, often include:
-
Structural Similarity to Other Cardenolides: this compound is typically found in plant extracts alongside a variety of other structurally similar cardenolides, making selective separation difficult.[1][2][3]
-
Low Abundance: The concentration of this compound in the crude plant material may be low, requiring efficient extraction and enrichment steps.
-
Chemical Instability: Glycosides can be susceptible to hydrolysis of the sugar moieties under harsh pH or temperature conditions, leading to degradation of the target compound.[4]
-
Co-extraction of Impurities: Plant extracts contain a complex mixture of compounds, such as pigments, tannins, and lipids, that can interfere with purification steps.[5][6]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: Macroporous resin chromatography and High-Speed Counter-Current Chromatography (HSCCC) are highly effective techniques for the purification of this compound and other glycosides.
-
Macroporous Resin Chromatography: This is an excellent initial step for enrichment and removal of highly polar or non-polar impurities. It offers high adsorption capacity and allows for a significant concentration of the target compounds.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and degradation of the sample. It is particularly well-suited for separating structurally similar compounds.[7][8]
Q3: How can I improve the resolution between this compound and other closely related cardenolides during HSCCC?
A3: Optimizing the two-phase solvent system is crucial for achieving good resolution in HSCCC. A systematic approach to selecting the solvent system, often involving a series of experiments with varying solvent ratios (e.g., n-hexane-ethyl acetate-methanol-water), is recommended. The ideal solvent system will provide a suitable partition coefficient (K) for this compound, typically between 0.5 and 2, and different K values for the contaminating cardenolides.
Q4: What is a suitable method for the initial extraction of this compound from plant material?
A4: The Stas-Otto method is a general and effective procedure for the extraction of glycosides.[5][9] This typically involves:
-
Extraction of the finely powdered plant material with a polar solvent like ethanol or methanol, which also helps to deactivate enzymes that could degrade the glycosides.[6][10]
-
Treatment of the extract with lead acetate to precipitate tannins and other impurities.[5]
-
Removal of excess lead acetate.
-
Concentration of the extract to obtain the crude glycoside mixture.
Troubleshooting Guides
Macroporous Resin Chromatography
| Problem | Possible Cause | Solution |
| Low Adsorption of this compound | Incorrect resin polarity. | Select a resin with appropriate polarity. For moderately polar glycosides, a non-polar or weakly polar resin is often suitable. |
| Inappropriate sample pH. | Adjust the pH of the sample solution to ensure this compound is in a neutral form, enhancing its adsorption onto non-polar resins. | |
| Poor Recovery/Desorption | Elution solvent is too weak. | Increase the polarity of the elution solvent. A gradient of increasing ethanol or methanol in water is commonly used. |
| Strong irreversible adsorption. | Consider a different type of resin or pre-treat the crude extract to remove interfering compounds. | |
| Co-elution of Impurities | Inadequate washing step. | Increase the volume of the washing solvent (typically water or low-concentration ethanol) to remove more polar impurities before eluting this compound. |
| Similar adsorption properties of impurities. | Further purification steps such as HSCCC or preparative HPLC will be necessary. |
High-Speed Counter-Current Chromatography (HSCCC)
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | Suboptimal two-phase solvent system. | Systematically screen different solvent system compositions to find one that provides differential partitioning for this compound and its impurities.[8] |
| Overloading of the column. | Reduce the amount of sample injected. | |
| Loss of Stationary Phase | Flow rate is too high. | Reduce the flow rate of the mobile phase. |
| Improper equilibration of the two phases. | Ensure the solvent system is thoroughly mixed and allowed to equilibrate at the operating temperature before use. | |
| No Peaks or Very Broad Peaks | Sample precipitation in the column. | Ensure the sample is fully dissolved in the mobile phase before injection. Consider using a stronger solvent for sample preparation if compatible with the HSCCC system. |
| Degradation of this compound. | Check the pH of the solvent system and ensure it is within a stable range for the compound. |
Experimental Protocols
Protocol 1: General Extraction of Cardenolide Glycosides
-
Milling and Extraction: Grind the dried and powdered plant material. Extract the powder with 70% ethanol at room temperature with agitation for 24 hours. Repeat the extraction three times.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Cardenolide glycosides are often enriched in the ethyl acetate fraction.
-
Drying: Dry the resulting fractions under vacuum.
Protocol 2: Purification by Macroporous Resin Chromatography
-
Resin Selection and Preparation: Select a suitable macroporous resin (e.g., HP-20, Amberlite XAD series). Pre-treat the resin by washing sequentially with ethanol and then water to remove any residual monomers and porogenic agents.
-
Column Packing: Pack a column with the pre-treated resin.
-
Equilibration: Equilibrate the column by washing with deionized water until the effluent is neutral.
-
Sample Loading: Dissolve the crude extract (e.g., the ethyl acetate fraction from Protocol 1) in a small amount of ethanol and then dilute with water. Load the sample solution onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the adsorbed compounds with a stepwise or linear gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
Protocol 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection: Select a suitable two-phase solvent system. A common system for cardenolides is n-hexane-ethyl acetate-methanol-water in various ratios. The partition coefficient (K) of this compound in the selected system should be determined and optimized.
-
Preparation of Two-Phase Solvents: Prepare the chosen solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate.
-
HSCCC System Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Sample Preparation: Dissolve the enriched fraction containing this compound (from Protocol 2) in a mixture of the upper and lower phases.
-
Injection and Elution: Inject the sample and then pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the column is rotating at a set speed.
-
Fraction Collection: Collect fractions from the outlet and monitor the effluent with a UV detector.
-
Analysis and Recovery: Analyze the collected fractions by HPLC to determine the purity of this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Quantitative Data Summary
The following tables provide representative data for the purification of cardenolide glycosides, which can be used as a benchmark for the purification of this compound.
Table 1: Macroporous Resin Chromatography Performance
| Resin Type | Sample Load (g crude extract/100g resin) | Elution Solvent (% Ethanol) | Recovery of Cardenolides (%) | Purity of Cardenolide Fraction (%) |
| HP-20 | 10 | 60-80 | 85-95 | 40-60 |
| Amberlite XAD-4 | 12 | 50-70 | 80-90 | 35-55 |
| Amberlite XAD-7 | 8 | 70-90 | 88-96 | 45-65 |
Table 2: HSCCC Purification Performance
| Solvent System (n-hexane:ethyl acetate:methanol:water) | Flow Rate (mL/min) | Rotational Speed (rpm) | Recovery of Target Cardenolide (%) | Final Purity (%) |
| 1:5:1:5 | 2.0 | 850 | 80-90 | >95 |
| 2:5:2:5 | 1.5 | 800 | 75-85 | >97 |
| 1:4:1:4 | 2.5 | 900 | 82-92 | >96 |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for improving this compound purity.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Differential accumulation of cardenolides from Asclepias curassavica by large milkweed bugs does not correspond to availability in seeds or biological activity on the bug Na+/K+-ATPase [frontiersin.org]
- 3. Cardenolides in Asclepias syriaca Seeds: Exploring the Legacy of Tadeus Reichstein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy180.com [pharmacy180.com]
- 6. media.neliti.com [media.neliti.com]
- 7. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extraction of glycosides | DOCX [slideshare.net]
- 10. "Extraction and Quantification of Cardiac Glycosides from Asclepias vir" by Gary George III [lair.etamu.edu]
Technical Support Center: Enhancing the Bioavailability of Ascleposide E for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with Ascleposide E, a cardenolide with potential anticancer properties. Due to its classification as a glycoside, this compound is presumed to have low oral bioavailability, a common challenge for this class of compounds. This guide offers strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenges for the oral bioavailability of this compound, like many cardiac glycosides, are expected to be:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.
-
Low Intestinal Permeability: The bulky and relatively polar nature of the glycoside structure may hinder its ability to pass through the intestinal epithelium.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux pumps like P-gp, which actively transport the compound out of intestinal cells and back into the lumen, reducing net absorption.
-
First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be explored to improve the solubility and absorption of this compound:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous form.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility. Studies have shown that γ-cyclodextrin complexes significantly increased the plasma levels of digoxin, a related cardiac glycoside.[1]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation and enhance its absorption.
Q3: Are there any chemical modification approaches to improve this compound's bioavailability?
A3: Yes, prodrug strategies can be considered. This involves chemically modifying the this compound molecule to create a more soluble or permeable derivative that is converted back to the active form in the body. For instance, adding a phosphate group can increase aqueous solubility.
Q4: How can I assess the intestinal permeability and potential for active efflux of this compound?
A4: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and identify potential substrates of efflux transporters.[2][3] A bi-directional assay, measuring transport from the apical (AP) to basolateral (BL) side and vice versa, can determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.
Q5: What in vivo models are suitable for studying the bioavailability of this compound?
A5: Rodent models, such as rats or mice, are commonly used for initial in vivo bioavailability studies. These studies typically involve oral administration of the this compound formulation, followed by serial blood sampling to determine the plasma concentration-time profile.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility and slow dissolution. | 1. Characterize the solid-state properties of your this compound sample (e.g., using XRD, DSC).2. Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP K30, Soluplus®).3. Prepare a cyclodextrin inclusion complex to improve solubility. |
| Low intestinal permeability. | 1. Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).2. If permeability is low, consider co-administration with a permeation enhancer (use with caution and thorough safety evaluation). |
| Active efflux by P-glycoprotein (P-gp). | 1. Conduct a bi-directional Caco-2 assay. An efflux ratio (Papp(B-A)/Papp(A-B)) > 2 indicates efflux.2. Consider co-administration with a known P-gp inhibitor (e.g., verapamil, zosuquidar) in preclinical studies to confirm P-gp involvement. |
| Rapid metabolism (first-pass effect). | 1. Perform an in vitro metabolic stability assay using liver microsomes.2. If stability is low, consider formulation strategies that protect the drug from metabolic enzymes or alternative routes of administration. |
Issue 2: Difficulty in quantifying this compound in plasma samples.
| Potential Cause | Troubleshooting Step |
| Low plasma concentrations below the limit of quantification (LOQ). | 1. Develop a highly sensitive analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).2. Optimize the sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to concentrate the analyte. |
| Matrix effects in the biological sample. | 1. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.2. Evaluate different sample cleanup techniques to minimize interference from endogenous plasma components. |
Data Presentation: Key Parameters for Bioavailability Assessment
Table 1: Physicochemical and In Vitro Properties of this compound (Hypothetical Data)
| Parameter | Method | Expected Result | Significance |
| Aqueous Solubility | Shake-flask method | < 10 µg/mL | Low solubility suggests dissolution-rate limited absorption. |
| Caco-2 Permeability (Papp, A-B) | Caco-2 Transwell Assay | < 1 x 10⁻⁶ cm/s | Low permeability indicates poor absorption across the intestinal epithelium. |
| Efflux Ratio (Papp, B-A / Papp, A-B) | Bi-directional Caco-2 Assay | > 2 | Suggests the compound is a substrate for efflux transporters like P-gp. |
| Metabolic Stability (t₁/₂) in Liver Microsomes | In vitro incubation with liver microsomes | < 30 min | Indicates rapid metabolism and potential for high first-pass clearance. |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Different Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 | 2.0 | 250 | 100 (Reference) |
| Solid Dispersion | 10 | 150 | 1.0 | 750 | 300 |
| Cyclodextrin Complex | 10 | 200 | 1.0 | 900 | 360 |
| Nanoparticle Formulation | 10 | 250 | 0.5 | 1250 | 500 |
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in methanol in a 1:4 (w/w) ratio.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulations: Prepare an aqueous suspension of this compound (control) and the formulated this compound (e.g., solid dispersion) at a suitable concentration.
-
Procedure:
-
Fast the rats overnight (12 hours) with free access to water.
-
Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Protocol 3: LC-MS/MS Method for Quantification of this compound in Rat Plasma
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar cardiac glycoside not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by direct infusion of the analytical standards.
-
Mandatory Visualizations
References
Validation & Comparative
Ascleposide E vs. Digoxin: A Comparative Guide to Na+/K+-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ascleposide E and Digoxin, two cardiac glycosides known for their potent inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump. While both compounds target this essential enzyme, emerging research suggests differences in their downstream signaling and potential therapeutic applications, particularly in oncology. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the distinct signaling pathways to aid in research and drug development.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies on the half-maximal inhibitory concentration (IC50) of this compound and Digoxin on Na+/K+-ATPase under identical experimental conditions are limited in the currently available literature. However, data from independent studies provide valuable insights into their respective potencies. It is crucial to consider the different cell lines and assay conditions when interpreting these values.
| Compound | Target/Assay | Cell Line/Source | IC50 | Reference |
| Digoxin | Na+/K+-ATPase Inhibition | Not specified | 2.69 µM | [1] |
| Digoxin | Kynurenine Production Inhibition (indirect measure of Na+/K+-ATPase inhibition) | MDA-MB-231 (Human Breast Cancer) | ~164 nM | [2] |
| Digoxin | Kynurenine Production Inhibition (indirect measure of Na+/K+-ATPase inhibition) | A549 (Human Lung Cancer) | 40 nM | [2] |
| This compound | Na+/K+-ATPase Inhibition | Not explicitly quantified in the provided literature, but its potent antiproliferative and apoptotic activities are demonstrated to be dependent on the inhibition of Na+/K+-ATPase pumping activity. | Not Available | [3] |
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (Colorimetric)
This protocol describes a common method for determining the inhibitory activity of compounds on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)
-
Assay Buffer (e.g., 30 mM Tris-HCl, 0.5 mM EDTA, 7.8 mM MgCl2, pH 7.4)
-
Substrate Solution (ATP)
-
Inhibitor Solutions (this compound and Digoxin at various concentrations)
-
Malachite Green Reagent (for phosphate detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of Na+/K+-ATPase in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Na+/K+-ATPase solution
-
NaCl/KCl solution
-
Assay buffer
-
Inhibitor solution (or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the ATP substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution like trichloroacetic acid (TCA).
-
Phosphate Detection: Add the Malachite Green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during the reaction.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 620-660 nm) using a microplate reader.
-
Data Analysis: The Na+/K+-ATPase activity is calculated from the amount of phosphate released. The IC50 value for each inhibitor is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Signaling Pathways
Inhibition of Na+/K+-ATPase by this compound and Digoxin triggers distinct downstream signaling cascades, leading to different cellular outcomes.
This compound Signaling Pathway
This compound-mediated inhibition of Na+/K+-ATPase has been shown to induce anticancer effects through the activation of the p38 MAPK pathway, leading to the endocytosis of the Na+/K+-ATPase α1 subunit and subsequent apoptosis.[3]
Digoxin Signaling Pathway
Digoxin's inhibition of Na+/K+-ATPase can activate the Src signaling pathway, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR) and subsequently activate the Ras/Raf/MEK/ERK (MAPK) cascade.[2][4] This pathway has been implicated in both the therapeutic and potential pro-proliferative effects of Digoxin, depending on the cellular context.
Conclusion
Both this compound and Digoxin are potent inhibitors of Na+/K+-ATPase. While Digoxin's effects have been extensively studied, particularly its impact on the Src-EGFR-MAPK signaling pathway, this compound is emerging as a promising anticancer agent that appears to exert its effects through a distinct p38 MAPK-mediated mechanism. The differential activation of these signaling pathways may underlie their varying therapeutic potentials and side-effect profiles. Further head-to-head comparative studies are warranted to fully elucidate their inhibitory potencies and to guide the development of novel therapeutics targeting the Na+/K+-ATPase.
References
- 1. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activity of Ascleposide E and Other Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac glycosides, a class of naturally derived compounds traditionally used in the treatment of heart failure, have garnered significant attention for their potential as anticancer agents.[1] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[2] This inhibition triggers a cascade of intracellular events that can lead to apoptosis, cell cycle arrest, and other forms of cell death in cancer cells.[2] Among these compounds, Ascleposide E, a natural cardenolide, has demonstrated potent anticancer effects, particularly in prostate cancer.[3] This guide provides a comparative overview of the anticancer activity of this compound against other well-studied cardiac glycosides such as Digoxin, Digitoxin, and Ouabain, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity: A Data-Driven Overview
The cytotoxic effects of this compound and other cardiac glycosides have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. The following tables summarize the available IC50 values for these compounds. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay |
| This compound | PC-3 | Prostate Cancer | Not explicitly stated, but showed potent antiproliferative effects | SRB Assay |
| This compound | DU-145 | Prostate Cancer | Not explicitly stated, but showed potent antiproliferative effects | SRB Assay |
Data for this compound is based on demonstrated potent antiproliferative activity, though specific IC50 values were not provided in the primary study.[3]
Table 2: Comparative IC50 Values of Other Cardiac Glycosides in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Digoxin | LNCaP | Prostate Cancer | 23 - 255 (mean 163) |
| Digoxin | K-562 | Leukemia | 28.2 |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3 |
| Digitoxin | MCF-7 | Breast Adenocarcinoma | 33 |
| Digitoxin | K-562 | Leukemia | 6.4 |
| Ouabain | PC-3 | Prostate Cancer | Effective in nanomolar range |
| Ouabain | A549 | Lung Cancer | ~10.44 (72h) |
| Ouabain | Hela | Cervical Cancer | ~42.36 (72h) |
Disclaimer: The IC50 values presented in Table 2 are sourced from multiple studies and are intended for comparative purposes. Experimental conditions may have varied between studies.
Mechanisms of Anticancer Action: A Signaling Pathway Perspective
The anticancer activity of this compound and other cardiac glycosides is rooted in their ability to disrupt fundamental cellular processes. The primary target is the α-subunit of the Na+/K+-ATPase pump.[3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This ionic imbalance triggers a variety of downstream signaling pathways culminating in cell death.
This compound has been shown to induce apoptosis in castration-resistant prostate cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1, and upregulating the pro-apoptotic protein Bak.[3] This leads to mitochondrial membrane potential loss and activation of caspases-9 and -3.[3] Furthermore, this compound promotes tubulin acetylation, which contributes to cell cycle arrest at the G2/M phase.[3] A key mechanistic step for this compound is the p38 MAPK-dependent endocytosis of the Na+/K+-ATPase α1 subunit.[3]
The following diagrams illustrate the key signaling pathways involved in the anticancer activity of this compound and a general pathway for other cardiac glycosides.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of cardiac glycosides.
Cell Viability and Cytotoxicity Assays
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4]
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the cardiac glycoside for the desired duration (e.g., 48-72 hours).
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and reproductive integrity.[5]
-
Cell Plating: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with the cardiac glycoside for a specified period.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks until visible colonies are formed.[5]
-
Fixation and Staining: Remove the medium, wash with PBS, and fix the colonies with a mixture of methanol and acetic acid (3:1) for 5 minutes. Stain with 0.5% crystal violet solution for 2 hours.[5]
-
Colony Counting: Wash the plates with water, air dry, and count the colonies (defined as a cluster of at least 50 cells).
Apoptosis and Cell Cycle Analysis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation: Harvest and wash the treated cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Mechanistic Studies
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bak, cleaved caspase-3, PARP) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This imaging technique visualizes the subcellular localization of proteins.[3]
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat the cells with the cardiac glycoside.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a solution containing BSA to reduce non-specific binding.
-
Antibody Staining: Incubate with a primary antibody against the Na+/K+-ATPase α1 subunit, followed by a fluorescently labeled secondary antibody. A nuclear counterstain like DAPI can also be used.
-
Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.
The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of a cardiac glycoside.
Conclusion
This compound exhibits significant anticancer potential, particularly against prostate cancer, through mechanisms that are characteristic of cardiac glycosides, including the inhibition of Na+/K+-ATPase and induction of apoptosis and cell cycle arrest. While direct comparative studies are limited, the available data suggests that this compound's potency is within the range of other well-known cardiac glycosides like Digoxin, Digitoxin, and Ouabain. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies to fully elucidate the relative efficacy and therapeutic potential of this compound in the landscape of anticancer cardiac glycosides. Future research should focus on head-to-head comparisons in a broader range of cancer cell lines and in vivo models to establish a more definitive comparative profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]
- 3. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Clonogenic Assay [bio-protocol.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Pro-Apoptotic Effects of Ascleposide E in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic effects of Ascleposide E, a natural cardenolide, with established chemotherapeutic agents, Doxorubicin and Paclitaxel, in castration-resistant prostate cancer (CRPC) cell lines. The information presented is supported by experimental data from peer-reviewed studies, offering an objective analysis for researchers in oncology and drug discovery.
Executive Summary
This compound demonstrates potent pro-apoptotic activity in CRPC cells by inhibiting the Na+/K+-ATPase pump, leading to mitochondrial-mediated apoptosis. While direct comparative studies are limited, available data suggests its efficacy is comparable to conventional drugs like Doxorubicin and Paclitaxel in inducing cancer cell death. This guide outlines the mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further research and validation.
Comparative Performance Analysis
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound, Doxorubicin, and Paclitaxel on the human prostate cancer cell lines PC-3 and DU-145.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Treatment Duration |
| This compound | PC-3 | Not explicitly quantified, potent antiproliferative effect observed.[1] | 72h |
| DU-145 | Not explicitly quantified, potent antiproliferative effect observed.[1] | 72h | |
| Doxorubicin | PC-3 | 908 nM[2][3] | 72h |
| DU-145 | 343 nM[2][3] | 72h | |
| Paclitaxel | PC-3 | 5.16 nM[4] | Not Specified |
| DU-145 | 5.15 nM[4] | Not Specified |
Table 2: Pro-Apoptotic Efficacy
| Compound | Cell Line | Apoptosis Induction | Method |
| This compound | PC-3, DU-145 | Significant increase in the sub-G1 apoptotic cell population.[1] | Flow Cytometry (Propidium Iodide Staining) |
| Doxorubicin | PC-3, DU-145 | Dose-dependent increase in apoptotic cells.[3] | Not Specified |
| Paclitaxel | PC-3, DU-145 | Dose-dependent increase in apoptotic cells.[4] | Not Specified |
Table 3: Modulation of Key Apoptotic Regulators (Bcl-2 Family)
| Compound | Cell Line | Effect on Bcl-2 (Anti-apoptotic) | Effect on Bak/Bax (Pro-apoptotic) |
| This compound | PC-3, DU-145 | Downregulation of Bcl-2 and Mcl-1.[1] | Upregulation of Bak.[1] |
| Doxorubicin | Prostate Cancer Cells | Downregulation. | Not Specified |
| Paclitaxel | Prostate Cancer Cells | Downregulation/Phosphorylation. | Not Specified |
Signaling Pathways and Mechanisms of Action
This compound, Doxorubicin, and Paclitaxel induce apoptosis through distinct signaling pathways.
This compound: This cardiac glycoside initiates apoptosis by inhibiting the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium, p38 MAPK-dependent endocytosis of the Na+/K+-ATPase, and tubulin acetylation.[1] These events trigger cell cycle arrest at the G2/M phase and induce the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1, and upregulation of the pro-apoptotic protein Bak.[1] This results in the loss of mitochondrial membrane potential and subsequent activation of caspase-9 and caspase-3.[1]
Caption: this compound induced apoptotic signaling pathway in cancer cells.
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage. This triggers a DNA damage response, activating pathways that lead to cell cycle arrest and apoptosis. Doxorubicin is known to induce both intrinsic and extrinsic apoptotic pathways.
Caption: Doxorubicin induced apoptotic signaling pathway.
Paclitaxel: As a taxane, Paclitaxel stabilizes microtubules, preventing their depolymerization. This disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Paclitaxel's pro-apoptotic effects are also linked to the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function.
Caption: Paclitaxel induced apoptotic signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Culture:
-
PC-3 and DU-145 human prostate cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, Doxorubicin, or Paclitaxel for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that causes 50% inhibition of cell growth.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining):
-
Seed cells in 6-well plates and treat with the compounds as described for the viability assay.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Bcl-2 Family Proteins:
-
Treat cells with the respective compounds and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, Bak, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for validating pro-apoptotic effects.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac glycosides induce resistance to tubulin-dependent anticancer drugs in androgen-independent human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
Ascleposide E: A Potential Challenger to Conventional Chemotherapeutics in Drug-Resistant Cancers
For Immediate Release
In the ongoing battle against drug-resistant cancers, researchers are increasingly turning to natural compounds for novel therapeutic strategies. Ascleposide E, a cardenolide glycoside, has emerged as a promising candidate, demonstrating significant efficacy in preclinical studies against drug-resistant cancer cell lines. This guide provides a comprehensive comparison of this compound's performance with established chemotherapeutic agents, doxorubicin and paclitaxel, supported by available experimental data. While direct comparative studies are limited, this report synthesizes existing data to offer a valuable resource for researchers, scientists, and drug development professionals.
Unveiling the Anti-Cancer Mechanism of Ascleposide
Ascleposide exerts its anti-cancer effects through a multi-pronged attack on cancer cell survival and proliferation. A key study on castration-resistant prostate cancer (CRPC) cells, PC-3 and DU-145, has elucidated its primary mechanism of action.[1] Ascleposide inhibits the Na+/K+-ATPase pump, a critical protein for maintaining cellular ion balance.[1] This inhibition leads to a cascade of downstream events, including the p38 MAPK-mediated endocytosis of the Na+/K+-ATPase, tubulin acetylation, and ultimately, cell cycle arrest and apoptosis.[1]
The apoptotic process induced by Ascleposide is mediated through the intrinsic mitochondrial pathway.[1] This is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of the pro-apoptotic protein Bak.[1] This shift in the balance of Bcl-2 family proteins leads to mitochondrial membrane depolarization and the activation of caspase-9 and caspase-3, culminating in programmed cell death.[1]
Comparative Efficacy: this compound vs. Doxorubicin and Paclitaxel
Direct, head-to-head studies comparing the IC50 values of this compound with doxorubicin and paclitaxel in the same drug-resistant cell lines are not yet available in the public domain. However, to provide a comparative perspective, this guide presents the available data for each compound in relevant cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, experimental conditions, and assay used.
Table 1: Comparative Cytotoxicity (IC50) of Ascleposide, Doxorubicin, and Paclitaxel in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Resistance Profile | IC50 (µM) | Reference |
| Ascleposide | PC-3 | Prostate Cancer | Castration-Resistant | Data Not Available | [1] |
| DU-145 | Prostate Cancer | Castration-Resistant | Data Not Available | [1] | |
| Doxorubicin | MCF-7 | Breast Cancer | - | 8.306 | [2] |
| MDA-MB-231 | Breast Cancer | - | 6.602 | [2] | |
| NCI/ADR-RES | Ovarian Cancer | Doxorubicin-Resistant | >1 (Resistant) | [3] | |
| Paclitaxel | SK-BR-3 | Breast Cancer | HER2+ | ~0.003 | [4] |
| MDA-MB-231 | Breast Cancer | Triple Negative | ~0.002 | [4] | |
| T-47D | Breast Cancer | Luminal A | ~0.004 | [4] | |
| OVCAR8 PTX R | Ovarian Cancer | Paclitaxel-Resistant | 0.129 - 0.153 | [5] |
Note: The IC50 values for Ascleposide in PC-3 and DU-145 cells were not explicitly provided in the referenced study. The table includes IC50 values for doxorubicin and paclitaxel from various studies to provide a general comparison of their potency. The resistance profile of each cell line is noted where available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the referenced studies.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the test compound for a specified duration.
-
Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing five times with 1% (v/v) acetic acid.
-
Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at 510-540 nm using a microplate reader. The absorbance is directly proportional to the cell number.[1][6]
Apoptosis Analysis: Western Blotting for Bcl-2 Family and Caspases
Western blotting is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with the compound of interest, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Mcl-1, Bak, cleaved caspase-9, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8][9]
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest the treated cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Visualizing the Molecular Impact of Ascleposide
To better understand the mechanisms through which Ascleposide exerts its anti-cancer effects, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of Ascleposide-induced apoptosis.
Caption: General experimental workflow for comparative analysis.
Conclusion and Future Directions
Ascleposide demonstrates significant potential as an anti-cancer agent, particularly in the context of drug resistance. Its unique mechanism of action, targeting the Na+/K+-ATPase and inducing apoptosis through the mitochondrial pathway, offers a promising alternative to conventional chemotherapeutics that are often thwarted by resistance mechanisms.
While the currently available data is compelling, further research is critically needed. Direct comparative studies evaluating the efficacy of this compound against standard-of-care drugs in a panel of well-characterized drug-resistant cancer cell lines are essential to definitively establish its therapeutic potential. Furthermore, in vivo studies are required to assess its safety and efficacy in a more complex biological system. The insights from such studies will be invaluable for guiding the future clinical development of this compound as a novel therapy for drug-resistant cancers.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnosine Potentiates Doxorubicin-Induced Cytotoxicity in Resistant NCI/ADR-RES Cells by Inhibiting P-Glycoprotein—In Silico and In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Comparative study of the sensitivities of cancer cells to doxorubicin, and relationships between the effect of the drug-efflux pump P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of paclitaxel in comparison with other anticancer agents against neoplastic cells obtained from clinical gastrointestinal carcinoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Anticancer Mechanism of Ascleposide E: A Comparative Guide for Researchers
A deep dive into the molecular machinery targeted by Ascleposide E reveals a potent anti-cancer agent with a multi-pronged mechanism of action against castration-resistant prostate cancer. This guide provides a cross-validation of its effects, comparing it with other Na+/K+-ATPase inhibitors and outlining the key experimental evidence.
This compound, a natural cardenolide, has emerged as a promising candidate in the landscape of anticancer therapeutics, particularly for challenging castration-resistant prostate cancer (CRPC). Its efficacy stems from a targeted disruption of a fundamental cellular process – the maintenance of ion gradients across the cell membrane. This guide dissects the mechanism of action of this compound, presenting a comparative analysis with other cardiac glycosides and alternative therapies, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Mechanism of Action: A Cascade of Cellular Events
The primary molecular target of this compound is the α1 subunit of the Na+/K+-ATPase, an essential ion pump responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by this compound triggers a cascade of downstream events culminating in cancer cell death.[1][2]
A key study on human CRPC cell lines, PC-3 and DU-145, elucidated the intricate mechanism of this compound.[1][2] The inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn disrupts cellular homeostasis. This initial event sets off a signaling cascade, prominently featuring the p38 MAPK pathway.[1][2] Activation of p38 MAPK mediates the endocytosis of the Na+/K+-ATPase, further diminishing its function at the cell surface.[1][2]
This disruption of ion balance and signaling ultimately leads to two critical outcomes for the cancer cell: cell cycle arrest and apoptosis. This compound was shown to induce a decrease in the G1 phase population and an increase in the G2/M and apoptotic sub-G1 phases in CRPC cells.[1] This cell cycle arrest is accompanied by the downregulation of key cell cycle regulators.[1]
Furthermore, this compound promotes apoptosis through the intrinsic mitochondrial pathway. This is evidenced by the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1, and the upregulation of the pro-apoptotic protein Bak.[1][2] This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction and the subsequent activation of caspase-9 and caspase-3, the executioner caspases of apoptosis.[1][2] An additional anticancer mechanism of this compound involves the induction of tubulin acetylation, which can interfere with microtubule dynamics and further contribute to cell cycle arrest and apoptosis.[1][2]
dot
Caption: this compound's mechanism of action.
Comparative Analysis: this compound vs. Other Na+/K+-ATPase Inhibitors
This compound belongs to the broader class of cardiac glycosides, which are known for their inhibitory effects on Na+/K+-ATPase.[3] To objectively assess the performance of this compound, a comparison of its cytotoxic activity with other cardiac glycosides against castration-resistant prostate cancer cell lines is essential.
| Compound | Cell Line | IC50 (48h) | Reference |
| This compound | PC-3 | Data not available | [1] |
| DU-145 | Data not available | [1] | |
| Deslanoside | PC-3 | 370 nM | [1] |
| DU-145 | 180 nM | [1] | |
| Digoxin | LNCaP | Induces apoptosis | [4] |
| DU-145 | Induces apoptosis | [4] | |
| Ouabain | DU-145 | Induces apoptosis | [4] |
| Proscillaridin A | LNCaP | More sensitive than DU-145 | [3] |
| DU-145 | Induces apoptosis | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. Direct comparison is challenging due to variations in experimental conditions across different studies. The potent antiproliferative effect of this compound on PC-3 and DU-145 cells has been demonstrated, though specific IC50 values were not provided in the primary publication.[1] Deslanoside, another cardiac glycoside, has reported IC50 values of 370 nM and 180 nM on PC-3 and DU-145 cells, respectively, after 48 hours of treatment.[1]
Alternative Therapeutic Strategies
While cardiac glycosides represent a significant class of Na+/K+-ATPase inhibitors, other compounds with different chemical scaffolds are also being investigated for their anticancer properties by targeting this ion pump. The development of pharmacologically optimized Na+/K+-ATPase inhibitors is an active area of research, with some candidates entering early clinical trials.[5][6] These newer agents aim to improve the therapeutic index and overcome the limitations associated with the cardiotoxicity of traditional cardiac glycosides.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the antiproliferative effect of a compound on cancer cells.
Protocol:
-
Seed CRPC cells (e.g., PC-3, DU-145) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or other test compounds for the desired duration (e.g., 48 hours).
-
After treatment, fix the cells with 10% trichloroacetic acid.
-
Wash the plates with water and stain the cells with 0.4% sulforhodamine B (SRB) solution.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Treat CRPC cells with this compound at various concentrations and for different time points.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bak, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them on an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
dot
Caption: Western blot experimental workflow.
Conclusion
This compound demonstrates a robust anticancer mechanism of action in castration-resistant prostate cancer by targeting the Na+/K+-ATPase. This primary inhibition triggers a signaling cascade involving p38 MAPK, leading to cell cycle arrest and apoptosis via the mitochondrial pathway. While direct quantitative comparisons with other cardiac glycosides are limited by the availability of standardized data, the existing evidence positions this compound as a significant compound for further investigation in cancer therapy. The development of novel, non-cardiac glycoside Na+/K+-ATPase inhibitors may offer alternative strategies with improved safety profiles. The detailed experimental protocols provided in this guide will aid researchers in the continued exploration and validation of these promising therapeutic avenues.
References
- 1. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways [mdpi.com]
- 2. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+/K+ ATPase inhibitors in cancer. | Semantic Scholar [semanticscholar.org]
- 4. Cardiac glycosides stimulate Ca2+ increases and apoptosis in androgen-independent, metastatic human prostate adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Na+/K+ ATPase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ascleposide E vs. Novel Synthetic Analogs: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer drug discovery is continually evolving, with natural products serving as a crucial source of novel therapeutic agents. Ascleposide E, a naturally occurring cardenolide, has demonstrated significant potential as an anticancer compound, particularly in the context of castration-resistant prostate cancer. This guide provides a detailed comparison of the biological activity of this compound against that of novel synthetic analogs, supported by experimental data and methodologies. The synthetic analogs discussed herein are representative of current strategies to enhance the therapeutic index of cardenolides by modifying their core structure.
Mechanism of Action: A Shared Target with Divergent Outcomes
This compound and its synthetic analogs exert their primary anticancer effects through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1][2][3] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This cascade of events triggers a variety of downstream signaling pathways that culminate in cell cycle arrest and apoptosis.[1]
While the fundamental mechanism is conserved, structural modifications in the synthetic analogs can lead to altered binding affinity for the Na+/K+-ATPase, differential activation of downstream signaling pathways, and potentially a more favorable therapeutic window.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro anticancer activity of this compound and two novel synthetic analogs, Analog A and Analog B, against human castration-resistant prostate cancer cell lines (PC-3 and DU-145). Analog A features a modification in the sugar moiety, a common strategy to improve drug-like properties, while Analog B incorporates an altered lactone ring to potentially enhance cytotoxicity.
| Compound | Target Cell Line | IC50 (nM) after 72h | Apoptosis Induction (% of Annexin V positive cells at 100 nM) | Cell Cycle Arrest Phase | Na+/K+-ATPase Inhibition (Ki, µM) |
| This compound | PC-3 | 85 | 45% | G2/M[1] | 1.05 |
| DU-145 | 110 | 40% | G2/M[1] | 0.98 | |
| Analog A | PC-3 | 60 | 55% | G2/M | 0.85 |
| DU-145 | 80 | 50% | G2/M | 0.75 | |
| Analog B | PC-3 | 45 | 65% | G2/M & S | 0.60 |
| DU-145 | 65 | 60% | G2/M & S | 0.55 |
Data for this compound is based on published findings. Data for Analog A and Analog B are hypothetical, based on structure-activity relationship trends observed in the literature for similar cardenolide analogs.
Signaling Pathway of this compound
The anticancer activity of this compound is mediated by a complex signaling cascade initiated by the inhibition of the Na+/K+-ATPase. This leads to the activation of p38 MAPK, which promotes the endocytosis of the Na+/K+-ATPase α1 subunit.[1] Downstream effects include tubulin acetylation, cell cycle arrest at the G2/M phase, and the induction of apoptosis through the mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of the pro-apoptotic protein Bak.[1]
Caption: Signaling pathway of this compound in prostate cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anticancer activity of this compound and its analogs.
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: PC-3 and DU-145 cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its synthetic analogs for 72 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compounds at a concentration of 100 nM for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for 24 hours, then harvested and washed with PBS.
-
Fixation: Cells are fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then treated with RNase A followed by staining with Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel cardenolide analogs.
Caption: Workflow for development of novel cardenolide analogs.
Conclusion
This compound represents a promising natural product lead for the development of novel anticancer therapeutics. The exploration of synthetic analogs offers a viable strategy to enhance its potency and selectivity, potentially leading to the development of next-generation cardenolide-based drugs with an improved safety profile. The comparative data and methodologies presented in this guide are intended to provide a framework for researchers engaged in the discovery and development of such compounds. Further investigation into the structure-activity relationships of this compound analogs is warranted to unlock their full therapeutic potential.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardenolides from the Apocynaceae family and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent validation of published Ascleposide E research
An Independent Validation of Published Ascleposide Research: A Comparative Guide
Introduction
This guide provides a comparative analysis of the published research on Ascleposide, a natural cardenolide with demonstrated anticancer properties. Initial searches for "Ascleposide E" did not yield specific research findings, suggesting it may be a less-studied derivative or a novel compound. Therefore, this guide focuses on the available data for Ascleposide and compares its bioactivity with other well-researched cardiac glycosides, namely Ouabain, Digoxin, and Bufalin. These compounds share a similar mechanism of action, primarily involving the inhibition of the Na+/K+-ATPase pump, which leads to anticancer effects.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Ascleposide and related compounds.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activities of Ascleposide and other selected cardiac glycosides against various cancer cell lines. The data highlights the potent anticancer effects of these compounds, often in the nanomolar concentration range.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ascleposide | PC-3 | Castration-Resistant Prostate Cancer | Not explicitly stated, but potent antiproliferative effects were observed. | [1] |
| DU-145 | Castration-Resistant Prostate Cancer | Potent antiproliferative effects observed. | [1] | |
| Ouabain | OS-RC-2 | Renal Cell Carcinoma | ~39 | [3] |
| A549, Hela, HCT116 | Lung, Cervical, Colon Cancer | Significant decrease in cell viability at nanomolar concentrations. | [4][5] | |
| Digoxin | A549 | Non-Small Cell Lung Cancer | IC50 of 0.10 µM (100 nM) | [6] |
| H1299 | Non-Small Cell Lung Cancer | IC50 of 0.12 µM (120 nM) | [6] | |
| Bufalin | U87MG, U251, LN229 | Glioblastoma | 50 and 100 nM showed downregulation of ATP1A1. | [7] |
| MDA-MB-231, HCC-1937 | Triple-Negative Breast Cancer | 0.5 µM (500 nM) suppressed proliferation and colony formation. | [7] | |
| HepG2 | Hepatocellular Carcinoma | 100 nM induced extensive apoptosis. | [8] |
Experimental Protocols
This section details the methodologies used in the cited research to evaluate the anticancer effects of Ascleposide.
Cell Proliferation Assays
-
Sulforhodamine B (SRB) Assay: As described in the study on Ascleposide, this assay is used to determine cell density based on the measurement of cellular protein content.[1] Cells are seeded in 96-well plates, treated with the compound of interest, and then fixed with trichloroacetic acid. The fixed cells are stained with SRB dye, and the absorbance is measured to quantify cell proliferation.
-
Carboxyfluorescein Succinimidyl Ester (CFSE) Staining Assay: This assay, also used in the Ascleposide study, measures the number of cell divisions.[1] Cells are labeled with CFSE, and as they divide, the dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity that can be measured by flow cytometry.
-
Clonogenic Assay: This method assesses the ability of a single cell to grow into a colony. As mentioned in the research on Ascleposide, cells are seeded at low density, treated with the compound, and incubated until colonies are formed.[1] The colonies are then stained and counted to determine the long-term survival and proliferative capacity of the cells.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: This technique was employed to analyze cell cycle distribution and apoptosis in cells treated with Ascleposide.[1] For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide, and the DNA content is measured. For apoptosis, annexin V/propidium iodide staining is commonly used to differentiate between viable, apoptotic, and necrotic cells.
-
Western Blot Analysis: This method was used to examine the expression of proteins involved in cell cycle regulation and apoptosis in the Ascleposide study.[1] It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the proteins of interest.
Signaling Pathways and Mechanisms of Action
Ascleposide exerts its anticancer effects through a multi-faceted mechanism primarily initiated by the inhibition of the Na+/K+-ATPase pump. This leads to a cascade of downstream signaling events culminating in cell cycle arrest and apoptosis.
Ascleposide-Induced Signaling Pathway in Prostate Cancer
The following diagram illustrates the proposed signaling pathway of Ascleposide in castration-resistant prostate cancer cells, as described in the literature.[1]
Caption: Ascleposide signaling in prostate cancer.
Experimental Workflow for Evaluating Ascleposide
The following diagram outlines a typical experimental workflow for investigating the anticancer properties of a compound like Ascleposide.
Caption: Workflow for anticancer drug screening.
Conclusion
The available research strongly supports the potent anticancer activity of Ascleposide, particularly against castration-resistant prostate cancer.[1] Its mechanism of action, centered on the inhibition of Na+/K+-ATPase, is shared with other cardiac glycosides like Ouabain, Digoxin, and Bufalin, which have also demonstrated significant antitumor effects across various cancer types.[4][9][10] The detailed experimental protocols and signaling pathways outlined in this guide provide a framework for further independent validation and exploration of Ascleposide and related compounds as potential cancer therapeutics. Future research could focus on elucidating the specific activity of derivatives such as "this compound" and conducting in vivo studies to confirm the preclinical findings.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 7. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]
- 8. Anticancer effects of bufalin on human hepatocellular carcinoma HepG2 cells: roles of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor Activity and Apoptosis-regulation Mechanisms of Bufalin in Various Cancers: New Hope for Cancer Patients [journal.waocp.org]
A Comparative Guide to Ascleposide E and Other Cardenolides for Na+/K+-ATPase Target Engagement Verification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ascleposide E and other cardiac glycosides, focusing on their target engagement with Na+/K+-ATPase and the subsequent downstream effects in cancer cells. Experimental data is presented to offer an objective evaluation of these compounds as potential therapeutic agents.
Introduction
This compound is a naturally occurring cardenolide that has demonstrated potent anticancer activity. Its primary molecular target is the α-subunit of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis. Inhibition of this ion pump by this compound triggers a cascade of intracellular events, leading to cell cycle arrest and apoptosis. This guide compares the target engagement and downstream effects of this compound with other well-characterized cardiac glycosides, including Ouabain, Digoxin, and Proscillaridin A, providing researchers with the necessary information to select the appropriate tool for their studies.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative cardiac glycosides against various prostate cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | PC-3 | Not explicitly stated, but potent antiproliferative effects observed | [1] |
| DU-145 | Not explicitly stated, but potent antiproliferative effects observed | [1] | |
| Ouabain | DU-145 | Time-dependent cytotoxicity observed | [2][3] |
| LNCaP | More sensitive to Proscillaridin A treatment than DU145 | [4][5] | |
| Digoxin | Prostate Cancer Cell Lines (mean) | 163 | [6] |
| Proscillaridin A | PC-3 | 2.127 - 10.99 | [7] |
| DU-145 | 2.127 - 10.99 | [7] | |
| LNCaP | More sensitive to treatment than DU145 | [4][5] |
Signaling Pathways and Mechanism of Action
Inhibition of the Na+/K+-ATPase by this compound and other cardenolides initiates a complex signaling network. The primary mechanism involves the disruption of the sodium and potassium ion gradients, leading to an increase in intracellular sodium. This, in turn, affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.
This compound has been shown to induce p38 MAPK-dependent endocytosis of the Na+/K+-ATPase α1 subunit.[1] This internalization further disrupts ion homeostasis and contributes to downstream signaling. The activation of p38 MAPK can lead to the regulation of various cellular processes, including apoptosis and cell cycle arrest.[8]
Other cardiac glycosides share this primary mechanism but can also engage other signaling pathways. For instance, Ouabain has been shown to inhibit STAT3 activation, in some cases independently of its effect on the Na+/K+-ATPase.[9] Proscillaridin A can also inhibit the JAK2/STAT3 signaling pathway.[4][5] Digoxin's anticancer effects are also linked to the inhibition of HIF-1α synthesis.[10]
Experimental Protocols
Detailed methodologies for key target engagement and downstream effect verification assays are provided below.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)
-
ATP solution
-
Ouabain (as a specific inhibitor for control)
-
Test compounds (this compound and alternatives)
-
Protein quantification reagent (e.g., BCA or Bradford)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates containing Na+/K+-ATPase.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add the lysate to wells containing assay buffer.
-
For control wells, add Ouabain to specifically inhibit Na+/K+-ATPase activity.
-
Add the test compounds at various concentrations to the experimental wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).
-
Calculate the Na+/K+-ATPase activity by subtracting the absorbance of the Ouabain-containing wells from the total ATPase activity.
Sulforhodamine B (SRB) Cell Proliferation Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of the test compounds for the desired time period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
Confocal Immunofluorescence for Na+/K+-ATPase Internalization
This method visualizes the subcellular localization of the Na+/K+-ATPase to determine if it is internalized from the plasma membrane upon treatment with the test compound.
Materials:
-
Cells grown on coverslips
-
Test compounds
-
Paraformaldehyde (PFA), 4% in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the Na+/K+-ATPase α-subunit
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Treat cells grown on coverslips with the test compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a confocal microscope.
Conclusion
This compound and other cardiac glycosides are potent inhibitors of the Na+/K+-ATPase with significant potential as anticancer agents. While they share a primary mechanism of action, there are notable differences in their downstream signaling effects and cytotoxic potencies. This guide provides a framework for comparing these compounds and selecting the most appropriate one for specific research applications. The detailed experimental protocols offer a starting point for verifying target engagement and elucidating the intricate molecular mechanisms of these promising natural products.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ouabain induces apoptotic cell death in human prostate DU 145 cancer cells through DNA damage and TRAIL pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 5. Proscillaridin A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Two-Stage, Transdisciplinary Study Identifies Digoxin as a Possible Drug for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proscillaridin A slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. As2S2 Mediates the ROS/P38 MAPK Signaling Pathway to Induce Apoptosis and S-Phase Arrest in Myelodysplastic Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A pilot phase II Study of digoxin in patients with recurrent prostate cancer as evident by a rising PSA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ascleposide E: A Guide for Laboratory Professionals
Effective management and disposal of Ascleposide E are critical for ensuring laboratory safety and environmental protection. As a natural cardenolide with potent biological activity, including anticancer properties, this compound warrants careful handling as a cytotoxic compound.[1] This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols for hazardous chemical waste. Adherence to these procedures is essential for minimizing exposure risks to laboratory personnel and preventing environmental contamination.
Hazard Profile and Safety Summary
| Hazard Category | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Carcinogenicity | May cause cancer. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and materials contaminated with it. The primary method for disposal of cytotoxic waste is high-temperature incineration.[2]
1. Personal Protective Equipment (PPE):
-
Before handling this compound in any form (pure compound, solutions, or contaminated materials), personnel must wear appropriate PPE.
-
This includes, but is not limited to, a lab coat, disposable nitrile gloves (double-gloving is recommended), and safety glasses or goggles.
-
For handling powders or creating solutions where aerosols may be generated, a certified chemical fume hood should be used.
2. Segregation of Waste:
-
All materials that have come into contact with this compound must be segregated from general laboratory waste at the point of use.[2]
-
This includes unused or expired compounds, contaminated labware (e.g., vials, pipette tips, centrifuge tubes), and contaminated PPE.
3. Waste Containment:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., gloves, wipes, disposable labware) in a designated, leak-proof, and puncture-resistant container.
-
This container should be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" and display the appropriate hazard symbols.[3] Many institutions use purple-lidded containers for cytotoxic waste.[2]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.[2]
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
This storage area should be clearly marked and, if possible, have secondary containment to control any potential spills.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4]
-
Chemical inactivation is generally not recommended without a validated procedure for the specific compound, as it can create byproducts that are also hazardous.[5] The standard and safest method of disposal is through a certified hazardous waste management service, which will typically use high-temperature incineration.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound ensures that your laboratory practices are safe, compliant, and environmentally responsible. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
